molecular formula C9H7NO2 B1296184 1-Hydroxy-2(1H)-quinolinone CAS No. 58-57-1

1-Hydroxy-2(1H)-quinolinone

カタログ番号: B1296184
CAS番号: 58-57-1
分子量: 161.16 g/mol
InChIキー: NFNIRGPPIRJASP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Hydroxy-2(1H)-quinolinone is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Hydroxy-2(1H)-quinolinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Hydroxy-2(1H)-quinolinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hydroxy-2(1H)-quinolinone including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-hydroxyquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNIRGPPIRJASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=O)N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206723
Record name 1-Hydroxy-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58-57-1
Record name 1-Hydroxy-2(1H)-quinolinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Quinolinol 1-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99343
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Hydroxy-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-HYDROXY-2(1H)-QUINOLINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VV5YI415AV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Hydroxy-2(1H)-quinolinone

For professionals in the fields of chemical research and pharmaceutical development, a thorough understanding of heterocyclic compounds is paramount. Among these, the quinolinone scaffold is a recurring motif in a multitude of biologically active molecules. This guide provides a detailed exploration of 1-Hydroxy-2(1H)-quinolinone, a key derivative with significant applications in synthetic and medicinal chemistry.

1-Hydroxy-2(1H)-quinolinone, also known as 1-hydroxyquinolin-2-one, is a heterocyclic compound featuring a quinoline core with a hydroxyl group on the nitrogen atom and a carbonyl group at the 2-position.[1] Its unique electronic and structural features make it a valuable intermediate in organic synthesis and a scaffold for developing novel therapeutic agents.[2][3]

Table 1: Core Identifiers and Physicochemical Properties of 1-Hydroxy-2(1H)-quinolinone

IdentifierValueSource
CAS Number 58-57-1PubChem[1]
Molecular Formula C₉H₇NO₂PubChem[1]
Molecular Weight 161.16 g/mol PubChem[1]
IUPAC Name 1-hydroxyquinolin-2-onePubChem[1]
Synonyms 2-Hydroxyquinoline 1-oxide, Carbostyril, 1-hydroxy-PubChem[1]
Appearance Off-White to Pale Orange SolidPharmaffiliates[4]
Storage 2-8°C, RefrigeratorPharmaffiliates[4]

Synthesis of 1-Hydroxy-2(1H)-quinolinone

The synthesis of quinolinone derivatives can be achieved through various methods. One notable approach is the photocatalytic rearrangement of quinoline-N-oxides. This method is advantageous due to its high atom economy and reliance on a reagent-free photocatalytic mechanism.[2]

Conceptual Workflow for Photocatalytic Synthesis

G cluster_start Starting Material cluster_process Photocatalytic Reaction cluster_product Product start Quinoline-N-oxide process Irradiation with Blue LED in Acetonitrile start->process Excitation product 1-Hydroxy-2(1H)-quinolinone process->product Rearrangement

Caption: Workflow for the photocatalytic synthesis of 1-Hydroxy-2(1H)-quinolinone.

Experimental Protocol: Photocatalytic Synthesis

The following protocol is a representative example of the synthesis of a quinolin-2(1H)-one derivative from the corresponding quinoline-N-oxide, illustrating the principles of the photocatalytic approach.

  • Preparation of the Reaction Mixture: In a quartz reaction vessel, dissolve the starting quinoline-N-oxide in argon-saturated acetonitrile. The concentration of the starting material is a critical parameter that can influence the reaction rate.[2]

  • Photocatalysis: Irradiate the reaction mixture with a blue LED light source at room temperature. The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them using ¹H NMR spectroscopy.[2]

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel to yield the pure 1-Hydroxy-2(1H)-quinolinone.

Spectroscopic Characterization

The structural elucidation of 1-Hydroxy-2(1H)-quinolinone relies on a combination of spectroscopic techniques. The tautomeric equilibrium between the lactim (2-hydroxyquinoline) and lactam (2(1H)-quinolone) forms significantly influences the spectroscopic data, with the lactam form being predominant in polar solvents.[5]

Table 2: Spectroscopic Data for 1-Hydroxy-2(1H)-quinolinone and Related Structures

TechniqueKey ObservationsReference
¹H NMR Aromatic protons typically appear as multiplets in the range of 7.16-7.83 ppm. The OH and NH protons show signals at approximately 12.90 and 11.18 ppm, respectively.ResearchGate[6]
¹³C NMR The carbonyl carbon (C-2) and the carbon bearing the hydroxyl group (C-4 in related compounds) are typically downfield, with chemical shifts around 163.57 ppm and 162.43 ppm, respectively.ResearchGate[6]
IR Spectroscopy Characteristic bands include a broad O-H stretch around 3400-2800 cm⁻¹, a C=O stretch near 1657 cm⁻¹, and C=C aromatic stretches around 1508 cm⁻¹.[6][7]ResearchGate[6]
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (161.16 g/mol ).[1]PubChem[1]

Applications in Research and Drug Development

The quinolinone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[2] Derivatives of quinolinone exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.[3][8]

Key Biological Activities of Quinolinone Derivatives:
  • Antimicrobial Agents: Fluoroquinolones are a well-established class of antibiotics that target bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death.[9]

  • Anticancer Activity: Certain quinolinone derivatives have demonstrated antiproliferative effects, highlighting their potential as anticancer agents.[8]

  • Antiviral and Antifungal Properties: The quinolinone core is present in compounds with promising antiviral and antifungal activities.[10]

  • Herbicidal Activity: Some hydroxyquinoline derivatives have been investigated for their herbicidal properties, primarily through the inhibition of photosystem II.[3]

Illustrative Mechanism of Action: Fluoroquinolone Antibiotics

G cluster_drug Drug Action cluster_target Bacterial Target cluster_effect Cellular Effect cluster_outcome Outcome drug Fluoroquinolone (Quinolone Derivative) target DNA Gyrase / Topoisomerase IV drug->target Binds to effect1 Stabilization of DNA-Enzyme Complex target->effect1 Leads to effect2 Inhibition of DNA Replication effect1->effect2 effect3 Induction of DNA Damage effect1->effect3 outcome Bacterial Cell Death effect2->outcome effect3->outcome

Caption: Simplified mechanism of action for fluoroquinolone antibiotics.

Conclusion

1-Hydroxy-2(1H)-quinolinone is a versatile heterocyclic compound with a rich chemical profile and significant potential in various scientific domains. Its synthesis, characterization, and application are of great interest to researchers in organic synthesis, medicinal chemistry, and materials science. A comprehensive understanding of its properties and reactivity is crucial for leveraging this scaffold to develop novel molecules with desired functionalities.

References

  • PubChem. 1-Hydroxy-2(1H)-quinolinone. Available from: [Link]

  • ResearchGate. Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. Available from: [Link]

  • ChemSynthesis. 1-hydroxy-3,4-dihydro-1H-quinolin-2-one. Available from: [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]

  • PubChem. 2-Hydroxyquinoline. Available from: [Link]

  • National Center for Biotechnology Information. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Available from: [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]

  • ResearchGate. Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. Available from: [Link]

  • ResearchGate. The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1). Available from: [Link]

  • ResearchGate. 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Available from: [Link]

  • Pharmaffiliates. 7-Hydroxyquinoline-(1H)-2-one. Available from: [Link]

  • ResearchGate. Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Available from: [Link]

  • National Center for Biotechnology Information. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Available from: [Link]

  • PubMed. Vibrational spectroscopic, 1H NMR and quantum chemical computational study of 4-hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid. Available from: [Link]

  • Google Patents. WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives.
  • PubChem. 8-hydroxyquinolin-2(1H)-one. Available from: [Link]

  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available from: [Link]

Sources

Preserving the Core: An In-depth Technical Guide to the Stability and Storage of 1-Hydroxy-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Hydroxy-2(1H)-quinolinone and the Imperative of Stability

1-Hydroxy-2(1H)-quinolinone, a heterocyclic compound featuring a quinolinone scaffold N-functionalized with a hydroxyl group, represents a molecule of significant interest in medicinal chemistry and drug discovery. Its structural motif, a cyclic hydroxamic acid, is a known pharmacophore that can act as a potent metal-chelating agent, particularly for zinc ions within the active sites of metalloenzymes. This property has led to the investigation of related compounds in various therapeutic areas. The integrity of this molecule is paramount for reproducible research and the development of safe and effective therapeutics. This guide provides a comprehensive overview of the stability profile of 1-Hydroxy-2(1H)-quinolinone, offering field-proven insights into its optimal storage and handling to ensure its chemical fidelity.

I. Physicochemical Properties and Inherent Stability Considerations

1-Hydroxy-2(1H)-quinolinone is a solid at room temperature.[1] The presence of both a hydrogen bond donor (the N-hydroxyl group) and acceptor (the carbonyl group) influences its solid-state properties and solubility. The core of its chemical reactivity and potential instability lies in the N-hydroxy-amide functionality, which is susceptible to several degradation pathways.

PropertyValue/InformationSource
Molecular FormulaC₉H₇NO₂[1]
Molecular Weight161.16 g/mol [1]
AppearanceSolid[1]
Key Functional GroupsCyclic hydroxamic acid, Aromatic ring systemN/A

II. Critical Factors Influencing the Stability of 1-Hydroxy-2(1H)-quinolinone

The long-term stability of 1-Hydroxy-2(1H)-quinolinone is contingent on a multifactorial interplay of environmental and chemical factors. Understanding these is crucial for mitigating degradation.

A. Hydrolytic Stability: The pH-Dependent Achilles' Heel

The cyclic hydroxamic acid moiety is susceptible to hydrolysis, a process that is often pH-dependent. Both acidic and basic conditions can catalyze the cleavage of the N-O bond or the amide bond.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen or the hydroxylamine nitrogen can render the molecule more susceptible to nucleophilic attack by water, potentially leading to ring-opening.

  • Base-Catalyzed Hydrolysis: In alkaline media, deprotonation of the N-hydroxyl group can increase its nucleophilicity, but more importantly, the carbonyl carbon becomes more susceptible to hydroxide attack. This can also lead to the cleavage of the amide bond.

  • Neutral pH: While generally more stable at neutral pH, long-term storage in aqueous solutions without proper buffering is not recommended. For related compounds, a neutral to slightly alkaline pH of 8.0 has been noted as optimal for biodegradation studies, which implies a degree of stability in this range.[2]

B. Oxidative Stability: A Vulnerable Target

The presence of the electron-rich aromatic system and the hydroxylamine functionality makes 1-Hydroxy-2(1H)-quinolinone susceptible to oxidation. The degradation of the related compound quinoline can be initiated by hydroxyl radicals, leading to the formation of 2(1H)-quinolinone.[3] The N-hydroxy group is also a potential site for oxidative attack.

  • Atmospheric Oxygen: Prolonged exposure to air, especially in the presence of light or metal ions, can initiate auto-oxidation.

  • Oxidizing Agents: Strong oxidizing agents are incompatible and will likely lead to rapid degradation.[3]

C. Photostability: The Energy of Light as a Degradation Driver

As a conjugated aromatic system, 1-Hydroxy-2(1H)-quinolinone is likely to absorb UV radiation, which can lead to photochemical degradation. Photostability testing is a critical component of drug development as outlined by the International Conference on Harmonisation (ICH) guidelines.[4][5]

  • Mechanism: Upon absorption of light, the molecule can be excited to a higher energy state, leading to bond cleavage, rearrangement, or reaction with other molecules, such as oxygen.

  • Protection: To mitigate photodegradation, the compound should always be stored in light-resistant containers, such as amber vials or containers wrapped in aluminum foil.

D. Thermal Stability: The Impact of Heat
  • Solid State: As a solid, the compound is expected to be more stable than in solution. However, storage at elevated temperatures should be avoided to prevent slow decomposition over time.

  • In Solution: In solution, thermal stress can accelerate hydrolysis and other degradation pathways.

III. Recommended Storage and Handling Protocols

Based on the chemical nature of 1-Hydroxy-2(1H)-quinolinone and general best practices for handling sensitive research compounds, the following storage and handling procedures are recommended to ensure its long-term stability.

A. Long-Term Storage of Solid Material

For the long-term preservation of solid 1-Hydroxy-2(1H)-quinolinone, the following conditions are paramount:

ParameterRecommendationRationale
Temperature -20°C To minimize thermal degradation and slow down any potential solid-state reactions.
Atmosphere Inert Gas (Argon or Nitrogen) To prevent oxidative degradation from atmospheric oxygen.
Container Tightly sealed, amber glass vial To protect from light and moisture, and to prevent contamination.
Environment Dry, in a desiccator To prevent hydrolysis from atmospheric moisture.
B. Preparation and Storage of Stock Solutions

When preparing solutions of 1-Hydroxy-2(1H)-quinolinone, careful consideration of the solvent and storage conditions is crucial.

  • Solvent Selection: Use dry, de-gassed, high-purity solvents. The choice of solvent will depend on the intended application. For aqueous studies, a well-characterized buffer system is essential.

  • Solution Preparation: Prepare solutions fresh whenever possible. If a stock solution must be prepared, it should be done under an inert atmosphere.

  • Short-Term Storage of Solutions:

    • Temperature: 2-8°C

    • Protection: Protect from light.

    • Duration: Use as soon as possible, ideally within 24 hours. For longer storage, aliquot and freeze at -20°C or -80°C, but be mindful of potential freeze-thaw instability.

IV. Experimental Workflow for Stability Assessment: A Proactive Approach

To ensure the integrity of 1-Hydroxy-2(1H)-quinolinone within an experimental context, particularly in drug development, conducting forced degradation studies is a critical step.[10][11][12][13] This allows for the identification of potential degradation products and the development of stability-indicating analytical methods.[14][15]

A. Forced Degradation (Stress Testing) Protocol

The following is a general protocol for conducting forced degradation studies, which should be adapted based on the specific properties of the compound and the analytical capabilities available.

  • Preparation of Stock Solution: Prepare a stock solution of 1-Hydroxy-2(1H)-quinolinone in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH and keep at room temperature or gently heat for a defined period.

    • Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C) in a controlled environment.

    • Photolytic Degradation: Expose the solid compound and a solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[4][5] A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis: At various time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard approach. The method should be capable of separating the parent compound from all degradation products. Mass spectrometry (LC-MS) is invaluable for the identification of the degradation products.[2][3][16][17]

B. Diagram of the Forced Degradation Workflow

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock 1-Hydroxy-2(1H)-quinolinone Stock Solution acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) stock->acid Expose base Basic Hydrolysis (e.g., 0.1M NaOH, RT) stock->base Expose oxidation Oxidation (e.g., 3% H₂O₂, RT) stock->oxidation Expose thermal Thermal Stress (e.g., 60°C) stock->thermal Expose photo Photolytic Stress (ICH Q1B) stock->photo Expose hplc Stability-Indicating HPLC-UV/MS acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples results Identify Degradants & Assess Stability hplc->results Interpret Data

Caption: Workflow for conducting forced degradation studies.

V. Predicted Degradation Pathways

Based on the known chemistry of cyclic hydroxamic acids and quinolinones, the following degradation pathways for 1-Hydroxy-2(1H)-quinolinone can be postulated.

A. Hydrolytic Degradation Pathway

Hydrolytic_Degradation cluster_products Potential Products parent 1-Hydroxy-2(1H)-quinolinone product1 Ring-Opened Product (Hydroxamic Acid Cleavage) parent->product1 H₂O / H⁺ or OH⁻ (Amide Hydrolysis) product2 2-Hydroxyquinoline (N-O Bond Cleavage) parent->product2 Reductive Cleavage or other pathways

Caption: Postulated hydrolytic degradation pathways.

B. Oxidative Degradation Pathway

Oxidative_Degradation cluster_products Potential Products parent 1-Hydroxy-2(1H)-quinolinone product1 Ring-Hydroxylated Derivatives parent->product1 [O] product2 N-Oxide Derivatives parent->product2 [O] product3 Ring-Opened Products parent->product3 [O]

Caption: Postulated oxidative degradation pathways.

VI. Conclusion: A Commitment to Chemical Integrity

The chemical stability of 1-Hydroxy-2(1H)-quinolinone is a critical parameter that underpins the reliability and reproducibility of research and the ultimate success of any drug development program. While this guide provides a comprehensive framework based on established chemical principles, it is imperative for researchers to conduct their own stability assessments under their specific experimental conditions. By adhering to the storage and handling protocols outlined herein and by proactively investigating the stability of this molecule, the scientific community can ensure the integrity of their work and accelerate the journey from discovery to innovation.

VII. References

  • Development and Validation of Stability-Indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • stability-indicating rp-hplc method: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Enhanced degradation of quinoline in three-dimensional electro- Fenton system using catalytic Fe-Co-Ni-P/g-C3N4 particles. (2022). International Journal of Electrochemical Science. Retrieved from [Link]

  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2014). BioPharm International. Retrieved from [Link]

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETECTION AND QUANTIFICATION OF ATOGEPANT IN BULK DRUG AND P. (n.d.). YMER. Retrieved from [Link]

  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. (n.d.). ResearchGate. Retrieved from [Link]

  • Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. (2021). MDPI. Retrieved from [Link]

  • The Journal of Organic Chemistry Vol. 91 No. 4. (2026). ACS Publications. Retrieved from [Link]

  • Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles. (2022). Arabian Journal of Chemistry. Retrieved from [Link]

  • Microbial degradation of quinoline: kinetics study with Burkholderia picekttii. (2011). National Center for Biotechnology Information. Retrieved from [Link]

  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4... (n.d.). ResearchGate. Retrieved from [Link]

  • Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Cyclic hydroxamic acid content and its temporal changes in five commercial maize ( Zea mays ) hybrids. (n.d.). ResearchGate. Retrieved from [Link]

  • 1-Hydroxy-2(1H)-quinolinone. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Thermal Decomposition Behavior of Hydroxytyrosol (HT) in Nitrogen Atmosphere Based on TG-FTIR Methods. (2018). National Center for Biotechnology Information. Retrieved from [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products. (1998). European Medicines Agency. Retrieved from [Link]

  • Variable pH kinetics: an easy determination of pH-rate profile. (2001). National Center for Biotechnology Information. Retrieved from [Link]

  • Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. (2017). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, characterization and spectroscopic properties of some new azo disperse dyes derived from 4-hydroxybenzo[h]quinolin-2-(1H)-one as a new synthesized enol type coupling component. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). National Center for Biotechnology Information. Retrieved from [Link]

  • Microbial degradation of quinoline: Kinetic studies with Comamonas acidovorans DSM 6426. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. (2021). Cambridge Open Engage. Retrieved from [Link]

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021). ACS Publications. Retrieved from [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2022). Chromatography Online. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). CELERITY. Retrieved from [Link]

  • Forced Degradation Studies. (2016). MedCrave. Retrieved from [Link]

  • 2-Hydroxyquinoline. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • A detailed kinetic model for the thermal decomposition of hydroxylamine. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Hydrolysis Rates for Various pH Levels. (n.d.). ResearchGate. Retrieved from [Link]

  • Drug Photostability Testing Kit. (n.d.). Starna Scientific. Retrieved from [Link]

  • 5-Membered cyclic hydroxamic acids as HDAC inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Chemical Oxidation of 5-Amino Quinoline with (NH ) S O. (n.d.). DergiPark. Retrieved from [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). iomcworld.com. Retrieved from [Link]

  • Cyclic Hydroxylamines for Native Residue-Forming Peptide Ligations: Synthesis of Ubiquitin and Tirzepatide. (2025). National Center for Biotechnology Information. Retrieved from [Link]

  • Degradation kinetics assay and plots obtained for first-order reaction... (n.d.). ResearchGate. Retrieved from [Link]

  • Thermal decomposition of ibuproxam. (1980). National Center for Biotechnology Information. Retrieved from [Link]

  • Thermal decomposition kinetics and compatibility of NH 3 OHN 5. (n.d.). ResearchGate. Retrieved from [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency. Retrieved from [Link]

  • 5-hydroxyquinolin-2(1H)-one. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

The Versatile Scaffold: 1-Hydroxy-2(1H)-quinolinone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Quinolinone Core

The 1-hydroxy-2(1H)-quinolinone moiety, a heterocyclic aromatic compound, stands as a privileged scaffold in the landscape of medicinal chemistry. Its unique structural features, including a hydrogen bond donor and acceptor, a planar aromatic system, and the capacity for diverse substitutions, have made it a cornerstone in the development of a wide array of therapeutic agents. This guide provides an in-depth exploration of the synthesis, derivatization, and application of 1-hydroxy-2(1H)-quinolinones, offering detailed protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.

The quinolinone core is present in numerous natural products and synthetic molecules exhibiting a broad spectrum of biological activities. These include anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties. The versatility of the quinolinone scaffold allows for the fine-tuning of its pharmacological profile through strategic chemical modifications, making it an attractive starting point for the design of novel drugs targeting a multitude of diseases.

Synthetic Protocols: Building the Quinolinone Framework

The synthesis of the 1-hydroxy-2(1H)-quinolinone core and its derivatives can be achieved through several established methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. Here, we detail two classical and widely used methods: the Conrad-Limpach synthesis and the Camps cyclization.

Protocol 1: Conrad-Limpach Synthesis of 4-Hydroxy-2(1H)-quinolinones

This method involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization. The high temperatures required for the cyclization step are a key consideration in this synthesis.[1]

Step 1: Condensation of Aniline and β-Ketoester

  • In a round-bottom flask, combine one equivalent of the desired aniline with 1.1 equivalents of a β-ketoester (e.g., ethyl acetoacetate).

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Heat the mixture at 140-160°C for 2-4 hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The crude product, an arylaminocrotonate, can be purified by recrystallization or used directly in the next step.

Step 2: Thermal Cyclization

  • The crude or purified arylaminocrotonate is heated to a high temperature, typically 250-280°C, in a high-boiling point solvent such as diphenyl ether or Dowtherm A.[2]

  • Maintain this temperature for 30-60 minutes. The cyclization reaction results in the formation of the 4-hydroxy-2(1H)-quinolinone.

  • After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product.

  • The solid product is collected by filtration, washed with the non-polar solvent, and can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Causality of Experimental Choices: The acidic catalyst in the condensation step protonates the carbonyl group of the β-ketoester, making it more electrophilic and facilitating the nucleophilic attack by the aniline. The high temperature in the cyclization step is necessary to overcome the activation energy barrier for the intramolecular cyclization and subsequent aromatization to form the stable quinolinone ring. The use of a high-boiling point solvent ensures that the required temperature for cyclization can be reached and maintained.

Protocol 2: Camps Cyclization for the Synthesis of 2-Aryl-4-hydroxyquinolines

The Camps cyclization is a versatile method for synthesizing quinolinones from o-acylaminoacetophenones. This reaction proceeds via an intramolecular condensation reaction catalyzed by a base.[1][3][4]

  • Dissolve the o-acylaminoacetophenone starting material in a suitable solvent, such as ethanol or dioxane.

  • Add a solution of a strong base, typically aqueous sodium hydroxide or potassium hydroxide (2-3 equivalents).

  • Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and acidify it with a mineral acid (e.g., hydrochloric acid) to a pH of 5-6.

  • The precipitated product, the 2-aryl-4-hydroxyquinoline, is collected by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • The product can be purified by recrystallization from an appropriate solvent.

Causality of Experimental Choices: The strong base deprotonates the α-carbon of the acetophenone moiety and the nitrogen of the amide, facilitating the intramolecular nucleophilic attack on the carbonyl carbon of the acyl group. The subsequent dehydration and tautomerization lead to the formation of the quinolinone ring. Refluxing provides the necessary energy to drive the reaction to completion. Acidification is crucial for the precipitation of the final product from the reaction mixture.

G cluster_synthesis General Synthesis of 1-Hydroxy-2(1H)-quinolinone Derivatives start Starting Materials (e.g., Anilines, β-Ketoesters, o-Acylaminoacetophenones) condensation Condensation/ Amidation start->condensation cyclization Intramolecular Cyclization condensation->cyclization derivatization Further Derivatization cyclization->derivatization product 1-Hydroxy-2(1H)-quinolinone Derivatives derivatization->product G cluster_bioassay Biological Activity Evaluation Workflow compound 1-Hydroxy-2(1H)-quinolinone Derivative anticancer Anticancer Assay (e.g., MTT) compound->anticancer antimicrobial Antimicrobial Assay (e.g., MIC) compound->antimicrobial other_assays Other Assays (Kinase Inhibition, etc.) compound->other_assays data Biological Activity Data (IC50, MIC, etc.) anticancer->data antimicrobial->data other_assays->data

Caption: A simplified workflow for the biological evaluation of 1-hydroxy-2(1H)-quinolinone derivatives.

Protocol 5: In Vitro Kinase Inhibition Assay (EGFR/HER-2)

Many quinolinone derivatives have been developed as kinase inhibitors. This protocol provides a general framework for assessing the inhibitory activity of compounds against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). [5][6][7] Materials:

  • Recombinant human EGFR and HER-2 kinases

  • Kinase buffer

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., a synthetic peptide)

  • Test compounds

  • A detection system (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase buffer.

  • In a 96-well or 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For example, the ADP-Glo™ assay measures the amount of ADP produced, which is directly proportional to the kinase activity.

  • Calculate the percentage of inhibition and determine the IC50 value for each compound.

Causality of Experimental Choices: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase. The use of recombinant kinases allows for a clean and specific assessment of inhibition. The detection system provides a quantitative readout of kinase activity, enabling the determination of the compound's potency (IC50).

Protocol 6: Evaluation of Metal Chelating Activity

The 1-hydroxy-2(1H)-quinolinone scaffold possesses metal-chelating properties, which can contribute to its biological activity. The ferrous ion chelating (FIC) assay is a common method to evaluate this property. [8][9][10] Materials:

  • Test compounds

  • Ferrous chloride (FeCl2) solution

  • Ferrozine solution

  • Buffer (e.g., Tris-HCl)

  • 96-well microtiter plate

Procedure:

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Add a solution of ferrous chloride to each well and incubate for a short period to allow for chelation.

  • Add the ferrozine solution to each well. Ferrozine forms a colored complex with free ferrous ions.

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance of the ferrozine-Fe2+ complex at 562 nm.

  • The chelating activity is calculated as the percentage inhibition of ferrozine-Fe2+ complex formation. A known chelating agent like EDTA can be used as a positive control.

Causality of Experimental Choices: This assay is based on the competition between the test compound and ferrozine for binding to ferrous ions. A compound with strong chelating activity will bind to the iron, preventing the formation of the colored ferrozine-Fe2+ complex, resulting in a lower absorbance.

Protocol 7: In Vitro Anti-inflammatory Activity by Albumin Denaturation Inhibition

Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit the heat-induced denaturation of albumin. [11][12] Materials:

  • Test compounds

  • Egg albumin or Bovine Serum Albumin (BSA)

  • Phosphate buffered saline (PBS, pH 6.4)

  • A known anti-inflammatory drug (e.g., diclofenac sodium) as a positive control

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the test compound at various concentrations, albumin solution (e.g., 1% w/v), and PBS.

  • Incubate the reaction mixtures at 37°C for 20 minutes.

  • Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

  • After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

  • Calculate the percentage inhibition of protein denaturation.

Causality of Experimental Choices: Denaturation of proteins leads to the loss of their biological function and can trigger an inflammatory response. This assay provides a simple in vitro model to screen for compounds that can stabilize proteins and prevent their denaturation, suggesting potential anti-inflammatory activity.

Protocol 8: Antioxidant Activity using the DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the antioxidant activity of compounds. [13][14] Materials:

  • Test compounds

  • DPPH solution in methanol

  • A known antioxidant (e.g., ascorbic acid) as a positive control

  • Spectrophotometer

Procedure:

  • Prepare a solution of the test compound in a suitable solvent (e.g., methanol).

  • In a 96-well plate or cuvettes, mix the test compound solution at various concentrations with a freshly prepared DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm.

  • The scavenging activity is calculated as the percentage of DPPH radical discoloration.

Causality of Experimental Choices: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change from violet to yellow. The decrease in absorbance is proportional to the antioxidant activity of the compound.

Data Presentation: Summarizing Key Findings

To facilitate the comparison of the biological activities of different 1-hydroxy-2(1H)-quinolinone derivatives, it is essential to present the data in a clear and structured format. Tables are an effective way to summarize quantitative data.

Compound IDSubstitution PatternAnticancer (IC50, µM) vs. MCF-7Antimicrobial (MIC, µg/mL) vs. MRSAKinase Inhibition (IC50, nM) - EGFRKinase Inhibition (IC50, nM) - HER-2
Control -Value for known drugValue for known antibioticValue for known inhibitorValue for known inhibitor
Q-01 R1=H, R2=Phenyl5.28150250
Q-02 R1=Cl, R2=Phenyl1.845080
Q-03 R1=H, R2=Furyl10.516>500>500

Conclusion: A Scaffold with a Bright Future

The 1-hydroxy-2(1H)-quinolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives ensure its enduring relevance in medicinal chemistry. The protocols and insights provided in this guide are intended to empower researchers to explore the vast chemical space of quinolinones and to accelerate the development of new drugs for a range of human diseases. By understanding the principles behind the experimental procedures and by employing robust and validated assays, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

  • Google Patents. (n.d.). A kind of chelating acid is to metal iron ion chelating ability testing method.
  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Assay of MCF-7 cell line viability % Cytotoxic (24 h) (A) and... Retrieved from [Link]

  • MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Assay for Isolation of Inhibitors of Her2-Kinase Expression. Retrieved from [Link]

  • ACS Publications. (2007). Sequential Cu-Catalyzed Amidation-Base-Mediated Camps Cyclization: A Two-Step Synthesis of 2-Aryl-4-quinolones from o-Halophenones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]

  • ResearchGate. (n.d.). How to perform an In-vitro Anti-Inflammatory Egg Albumin Denaturation inhibition Assay? Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Retrieved from [Link]

  • National Institutes of Health. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. Retrieved from [Link]

  • Universidade de Lisboa. (n.d.). 3-HYDROXY-QUINOLIN-2(1H)-ONES,A USEFUL SCAFFOLD:SYNTHESIS AND BIOLOGICAL EVALUATION. Retrieved from [Link]

  • RSC Publishing. (2021). Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). Retrieved from [Link]

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • MDPI. (2023). In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR: Design, Synthesis, Cell Cycle Analysis, and Apoptotic Inducers. Retrieved from [Link]

  • ResearchGate. (2018). Paper-based DPPH Assay for Antioxidant Activity Analysis. Retrieved from [Link]

  • Chemical Engineering Transactions. (2023). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Retrieved from [Link]

  • Zen-Bio. (n.d.). Ferrous Iron Chelating (FIC) Assay Kit. Retrieved from [Link]

  • Amazon S3. (n.d.). Sequential Cu-catalyzed amidation-base-mediated Camps Cyclization: A Two-step Synthesis of 2-Aryl. Retrieved from [Link]

  • ResearchGate. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Investigation of antiproliferative activity and mechanisms of action of quinoline derivatives for potential application in cance. Retrieved from [Link]

  • PubMed. (2007). Sequential Cu-catalyzed amidation-base-mediated camps cyclization: a two-step synthesis of 2-Aryl-4-quinolones from o-halophenones. Retrieved from [Link]

  • MDPI. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. Retrieved from [Link]

  • National Institutes of Health. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved from [Link]

  • American Society for Microbiology. (2021). Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. Retrieved from [Link]

  • PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

  • MDPI. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. Retrieved from [Link]

  • MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). HER2 Kinase Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). The Ferrous Ion Chelating Assay of Extracts. Retrieved from [Link]

  • YouTube. (2020, July 27). MIC (Broth Microdilution) Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved from [Link]

  • PubMed Central. (n.d.). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. Retrieved from [Link]

  • Semantic Scholar. (n.d.). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Retrieved from [Link]

  • Plant Archives. (n.d.). EVALUATION OF IN VITRO ANTI-INFLAMMATORY ACTIVITY OF FRUIT EXTRACTS OF SPONDIAS MOMBIN. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding mode of EGFR/HER2 inhibitors into their corresponding kinases... Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Conrad–Limpach synthetic route for the formation of 4-hydroxyquinoline. Retrieved from [Link]

  • AACR Publications. (2022). EGFR Inhibition Enhances the Cellular Uptake and Antitumor-Activity of the HER3 Antibody–Drug Conjugate HER3–DXd. Retrieved from [Link]

Sources

In Vitro Assays for 1-Hydroxy-2(1H)-quinolinone: A Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of 1-Hydroxy-2(1H)-quinolinone

The 1-Hydroxy-2(1H)-quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These activities include, but are not limited to, antitumor, antimicrobial, antioxidant, and anti-inflammatory effects.[1][2][3] A key mechanism underlying some of these effects is the ability of the 1-hydroxy-2(1H)-quinolinone moiety to chelate metal ions, particularly iron.[3] This iron-chelating capability has significant downstream consequences, most notably the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the cellular response to low oxygen.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust in vitro assays for characterizing 1-Hydroxy-2(1H)-quinolinone and its derivatives. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Core Mechanism: Iron Chelation and HIF-1α Stabilization

Under normal oxygen conditions (normoxia), HIF-1α is continuously synthesized but rapidly degraded. This degradation is mediated by prolyl hydroxylase domain enzymes (PHDs), which utilize oxygen and iron as co-factors to hydroxylate specific proline residues on HIF-1α. This hydroxylation event is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α.[4]

Compounds with a 1-hydroxy-2(1H)-quinolinone core can act as iron chelators, sequestering Fe(II) and thereby inhibiting the activity of PHDs. This prevents the hydroxylation of HIF-1α, leading to its stabilization and accumulation even under normoxic conditions. Stabilized HIF-1α then translocates to the nucleus, where it dimerizes with HIF-1β and initiates the transcription of a host of genes involved in angiogenesis, glucose metabolism, and cell survival.[4][5]

HIF1a_Stabilization cluster_normoxia Normoxia cluster_hypoxia_chelation Hypoxia or Iron Chelation HIF-1α_p HIF-1α PHD Prolyl Hydroxylase (Fe2+ dependent) HIF-1α_p->PHD O2, Fe2+ VHL VHL E3 Ligase HIF-1α_p->VHL Recognition PHD->HIF-1α_p Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degraded HIF-1α Proteasome->Degradation Degradation 1H2Q 1-Hydroxy-2(1H)-quinolinone Fe2+ Fe2+ 1H2Q->Fe2+ Chelation PHD_i Prolyl Hydroxylase (Inhibited) HIF-1α_s HIF-1α (Stabilized) Nucleus Nucleus HIF-1α_s->Nucleus Translocation HIF-1β HIF-1β HIF-1α_s->HIF-1β Dimerization HRE Hypoxia Response Element (HRE) HIF-1β->HRE Binding Gene_Tx Gene Transcription (e.g., VEGF, GLUT1) HRE->Gene_Tx

Caption: HIF-1α stabilization by 1-Hydroxy-2(1H)-quinolinone.

I. In Vitro Iron Chelating Activity

The foundational assay to characterize a 1-Hydroxy-2(1H)-quinolinone derivative is to determine its iron-chelating potential. The ferrozine assay is a simple and reliable colorimetric method for this purpose.

Principle of the Ferrozine Assay

Ferrozine forms a stable, magenta-colored complex with ferrous iron (Fe²⁺), which can be quantified spectrophotometrically. In the presence of a competing chelating agent, such as 1-Hydroxy-2(1H)-quinolinone, the formation of the ferrozine-Fe²⁺ complex is inhibited, leading to a decrease in the magenta color. The degree of color inhibition is proportional to the iron-chelating capacity of the test compound.[6][7]

Protocol: Ferrous Ion Chelating (FIC) Assay

Materials:

  • 1-Hydroxy-2(1H)-quinolinone derivative (test compound)

  • Ferrous chloride (FeCl₂)

  • Ferrozine

  • Methanol or other suitable solvent

  • EDTA (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a 2 mM solution of FeCl₂ in deionized water.

    • Prepare a 5 mM solution of ferrozine in deionized water.

    • Prepare a stock solution of EDTA (e.g., 10 mM) in deionized water as a positive control.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of various concentrations of the test compound or EDTA.

    • For the blank, add 50 µL of the solvent.

    • Add 100 µL of 2 mM FeCl₂ to all wells and mix.

    • Incubate the plate at room temperature for 5 minutes.

  • Reaction Initiation:

    • Add 100 µL of 5 mM ferrozine to all wells to initiate the reaction.

    • Mix thoroughly and incubate at room temperature in the dark for 10 minutes.

  • Measurement:

    • Measure the absorbance at 562 nm using a microplate reader.[6]

  • Calculation:

    • The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated as follows: % Inhibition = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control (FeCl₂ + ferrozine) and A₁ is the absorbance in the presence of the test compound or EDTA.

ParameterRecommended Concentration/Condition
Test Compound Conc.1 µM - 1 mM (or as determined by solubility)
FeCl₂ Conc.2 mM
Ferrozine Conc.5 mM
Incubation Time10 minutes at room temperature
Wavelength562 nm
Positive ControlEDTA

II. Cellular Assays for HIF-1α Stabilization

Once iron-chelating activity is established, the next logical step is to assess the compound's ability to stabilize HIF-1α in a cellular context.

A. Western Blotting for HIF-1α Detection

Western blotting is a semi-quantitative method to visualize the increase in HIF-1α protein levels following treatment with the test compound.

Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the protein of interest. An increase in the band intensity corresponding to HIF-1α indicates its stabilization.

Protocol: HIF-1α Western Blot

Materials:

  • Cell line of interest (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • 1-Hydroxy-2(1H)-quinolinone derivative

  • Cobalt chloride (CoCl₂) or Desferrioxamine (DFO) (positive controls for HIF-1α induction)[4]

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (anti-HIF-1α)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in culture plates and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound for a predetermined time (e.g., 4-24 hours).

    • Include untreated cells (vehicle control) and cells treated with a known HIF-1α inducer (e.g., 100 µM CoCl₂).[4]

  • Sample Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly on the plate with ice-cold lysis buffer containing protease and phosphatase inhibitors. Due to the short half-life of HIF-1α, this step should be performed quickly.[5]

    • Scrape the cell lysate and collect it in a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration.

  • Electrophoresis and Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.

    • Run the gel to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

B. ELISA for HIF-1α Quantification

For a more quantitative assessment of HIF-1α stabilization, an Enzyme-Linked Immunosorbent Assay (ELISA) is recommended.

Principle: A sandwich ELISA uses two antibodies that recognize different epitopes on the HIF-1α protein. One antibody is coated on the plate to capture HIF-1α from the cell lysate, and the other is conjugated to an enzyme for detection. The enzymatic reaction produces a colored product, and the intensity of the color is proportional to the amount of HIF-1α present.[8]

Protocol: HIF-1α Sandwich ELISA

Materials:

  • HIF-1α ELISA kit (commercially available kits are recommended for validated antibodies and protocols)

  • Cell lysate samples (prepared as for Western blotting)

  • Microplate reader

Procedure:

  • Assay Setup:

    • Follow the specific instructions provided with the commercial ELISA kit.

    • Typically, this involves adding standards and cell lysate samples to the antibody-coated wells.

    • Incubate for the recommended time to allow HIF-1α to bind to the capture antibody.

  • Detection:

    • Wash the wells to remove unbound proteins.

    • Add the detection antibody and incubate.

    • Wash the wells again.

    • Add the enzyme substrate and incubate to allow for color development.

  • Measurement:

    • Add a stop solution to terminate the reaction.

    • Measure the absorbance at the recommended wavelength (usually 450 nm).[9]

  • Analysis:

    • Generate a standard curve using the absorbance values of the known standards.

    • Calculate the concentration of HIF-1α in the samples based on the standard curve.

III. Cell Viability and Cytotoxicity Assays

Assessing the effect of 1-Hydroxy-2(1H)-quinolinone derivatives on cell viability is crucial, especially for applications in cancer therapy. The MTT and XTT assays are widely used colorimetric methods for this purpose.

Principle of Tetrazolium-Based Assays

These assays measure the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.[10]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms an insoluble purple formazan that requires a solubilization step before absorbance can be measured.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Forms a water-soluble orange formazan, simplifying the protocol.[10]

Viability_Assay_Workflow Seed_Cells Seed cells in 96-well plate Incubate_Adherence Incubate for adherence (24h) Seed_Cells->Incubate_Adherence Treat_Compound Treat with 1-Hydroxy-2(1H)-quinolinone (various concentrations) Incubate_Adherence->Treat_Compound Incubate_Exposure Incubate for exposure period (e.g., 24, 48, 72h) Treat_Compound->Incubate_Exposure Add_Reagent Add MTT or XTT reagent Incubate_Exposure->Add_Reagent Incubate_Formazan Incubate for formazan formation (2-4h) Add_Reagent->Incubate_Formazan Solubilize Add solubilization buffer (for MTT) Incubate_Formazan->Solubilize MTT Assay Only Measure_Absorbance Measure absorbance Incubate_Formazan->Measure_Absorbance XTT Assay Solubilize->Measure_Absorbance

Caption: General workflow for MTT and XTT cell viability assays.

Protocol: MTT Cell Viability Assay

Materials:

  • Cell line of interest

  • Cell culture medium

  • 1-Hydroxy-2(1H)-quinolinone derivative

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

    • Treat cells with a serial dilution of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Include vehicle-treated cells as a control.

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[1]

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Measurement:

    • Measure the absorbance at a wavelength between 570 and 600 nm.

Protocol: XTT Cell Viability Assay

Materials:

  • XTT assay kit (containing XTT reagent and electron-coupling reagent)

  • Cell line and culture medium

  • 1-Hydroxy-2(1H)-quinolinone derivative

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay.

  • XTT Incubation:

    • Prepare the XTT labeling mixture by mixing the XTT reagent and the electron-coupling reagent according to the kit's instructions.

    • Add 50 µL of the freshly prepared XTT labeling mixture to each well.[12]

    • Incubate for 2-4 hours at 37°C.[10]

  • Measurement:

    • Measure the absorbance at a wavelength between 450 and 500 nm.[10]

ParameterMTT AssayXTT Assay
PrincipleReduction to insoluble formazanReduction to soluble formazan
Solubilization StepRequiredNot required
Wavelength570-600 nm450-500 nm
Incubation Time2-4 hours2-4 hours

IV. Data Analysis and Interpretation

For all assays, it is crucial to include appropriate controls, such as vehicle controls, positive controls, and blanks. Data should be presented as mean ± standard deviation from at least three independent experiments. For cytotoxicity assays, the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) should be calculated using a suitable dose-response curve fitting model.

Conclusion

The in vitro assays detailed in this application note provide a robust framework for the initial characterization of 1-Hydroxy-2(1H)-quinolinone derivatives. By systematically evaluating their iron-chelating properties, their ability to stabilize HIF-1α, and their impact on cell viability, researchers can gain valuable insights into their mechanism of action and therapeutic potential. These foundational assays are essential for guiding further preclinical development and for the rational design of novel therapeutics based on the 1-Hydroxy-2(1H)-quinolinone scaffold.

References

  • deNOVO Biolabs. (n.d.). FACTOR-1-ALPHA (HIF1α) DETECTION ELISA KIT. Retrieved from [Link]

  • Rajakumar, S., et al. (2012). Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis. Molecular and Cellular Probes, 26(1), 49-52.
  • Zen-Bio, Inc. (2022). Ferrous Iron Chelating (FIC) Assay Kit. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • El-Sayed, M. A. A., et al. (2020). Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. American Journal of Chemistry, 10(2), 35-46.
  • Hider, R. C., & Kong, X. (2013). Hydroxyquinolines as iron chelators. Medicinal Research Reviews, 33(1), 325-341.
  • University of a specific department. (n.d.). MTT ASSAY.
  • Chan, E. W. C., et al. (2013). The Ferrous Ion Chelating Assay of Extracts. The Open Bioactive Compounds Journal, 5, 1-3.
  • Riemer, J., et al. (2018). Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles. MethodsX, 5, 849-856.
  • Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation.
  • Youssef, F., et al. (2025). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde.
  • Novus Biologicals. (n.d.). Western Blot protocol for HIF-1 alpha Antibody (NB100-479).
  • Elabscience. (n.d.). Human HIF-1α(Hypoxia Inducible Factor 1 Alpha) ELISA Kit (E-EL-H6066). Retrieved from [Link]

  • Kamiya Biomedical Company. (2014). Iron Assay (Ferrozine Chromogenic Method). Retrieved from a Kamiya Biomedical Company product manual.
  • Maciejewska, G., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. International Journal of Molecular Sciences, 23(25), 16568.
  • Butt, G., et al. (2014). Ferrous ion-chelating Assay for analysis of antioxidant potential of Sargassum sp and Iyengaria sp. Professional Medical Journal, 21(1), 123-126.
  • Reif, D. W. (2004). Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells. Analytical Biochemistry, 328(2), 163-167.
  • Pisoschi, A. M., et al. (2021). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Molecules, 26(2), 388.
  • Wako. (n.d.). Iron Assay Kit LS(Ferrozine).
  • Crisponi, G., et al. (2013). Iron chelating agents for iron overload diseases. Coordination Chemistry Reviews, 257(21-22), 2755-2765.
  • Ou, B., et al. (2001). The Hydroxyl Radical Antioxidant Capacity (HORAC) Assay. Journal of Agricultural and Food Chemistry, 49(10), 4619-4626.

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Hydroxy-2(1H)-quinolinone Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and analytical scientists working with 1-Hydroxy-2(1H)-quinolinone (CAS: 58-57-1), a critical N-hydroxy lactam intermediate used in organic synthesis and medicinal chemistry (e.g., HDAC inhibitor scaffolds).

This guide prioritizes impurity profiling , HPLC troubleshooting , and structural elucidation , synthesizing established chemical principles with practical troubleshooting scenarios.

Impurity Profiling & Origin Analysis

Context: The purity of 1-Hydroxy-2(1H)-quinolinone (HQ) is often compromised by its synthetic origin—typically the reductive cyclization of o-nitrocinnamic acid derivatives. Understanding the "Genealogy of Impurities" is the first step in successful isolation.

Table 1: Common Impurities & Origins
Impurity IDChemical NameStructure NoteOrigin (Causality)Retention Behavior (RP-HPLC)
IMP-A 2(1H)-Quinolinone (Carbostyril)Deoxy-analog (N-H)Over-reduction: The N-OH bond is labile under strong reducing conditions (e.g., Zn/HCl, catalytic hydrogenation), cleaving to N-H.Elutes after the main peak (Less polar than N-OH).
IMP-B 2-Nitrocinnamic Acid Open chain precursorUnreacted Starting Material: Incomplete reduction/cyclization.Elutes significantly later (Hydrophobic aromatic acid).
IMP-C 3,4-Dihydro-1-hydroxy-2(1H)-quinolinone Saturated C3-C4 bondOver-hydrogenation: Reduction of the alkene double bond while retaining the N-OH.Elutes close to main peak (Similar polarity).
IMP-D Azoxy-dimer Dimerized speciesSide Reaction: Partial reduction of nitro groups coupling to form azoxy bridges.Elutes very late (High MW, hydrophobic).

Synthesis & Impurity Pathway Visualization

The following diagram maps the reductive cyclization pathway, highlighting where specific impurities diverge from the main product.

ImpurityPathway SM Start: o-Nitrocinnamic Acid INT Intermediate: Hydroxylamine SM->INT Partial Reduction IMP_B IMP-B: Unreacted SM SM->IMP_B No Reaction PROD Target: 1-Hydroxy-2(1H)-quinolinone INT->PROD Cyclization (-H2O) IMP_A IMP-A: 2(1H)-Quinolinone (Over-reduction of N-OH) PROD->IMP_A N-O Bond Cleavage (Zn/Acid or H2/Pd) IMP_C IMP-C: 3,4-Dihydro-analog (Alkene reduction) PROD->IMP_C C=C Hydrogenation

Figure 1: Reaction pathway showing the genesis of critical impurities during reductive cyclization.

Troubleshooting Guide (Q&A Format)

Section A: HPLC Anomalies

Q1: I see a "ghost peak" eluting immediately after my main peak that disappears when I lower the pH. What is it?

  • Diagnosis: This is likely the ionized form of the N-hydroxy group.

  • Mechanism: 1-Hydroxy-2(1H)-quinolinone has a pKa of approximately 6.5–7.0 (N-OH acidity). In neutral mobile phases, it partially ionizes, leading to peak splitting or tailing.

  • Solution: Buffer your mobile phase to pH 2.5–3.0 using 0.1% Formic Acid or Phosphoric Acid. This suppresses ionization, forcing the molecule into its neutral, protonated state for sharp peak shape.

Q2: My main peak area is decreasing over time in the autosampler. Is the compound unstable?

  • Diagnosis: Yes, N-hydroxy compounds are susceptible to oxidation to nitroxyl radicals (N-O•) or dimerization upon prolonged exposure to air/light.

  • Solution:

    • Use amber vials to protect from light.

    • Keep the autosampler temperature at 4°C .

    • Add a trace antioxidant (e.g., 0.05% ascorbic acid) to the diluent if stability is critical for long sequences.

Q3: I cannot resolve the Target (N-OH) from Impurity A (N-H). They co-elute.

  • Diagnosis: Insufficient selectivity for the polar difference between N-OH and N-H.

  • Solution:

    • Switch Column Chemistry: Move from a standard C18 to a Polar-Embedded C18 or PFP (Pentafluorophenyl) column. The PFP phase interacts strongly with the hydroxyl/carbonyl systems, often providing superior separation for similar nitrogen heterocycles.

    • Modify Gradient: Use a shallower gradient slope (e.g., 5% to 30% B over 20 minutes) rather than a rapid ramp.

Section B: Solubility & Sample Prep

Q4: The sample precipitates when I dilute my DMSO stock with the aqueous mobile phase.

  • Diagnosis: 1-Hydroxy-2(1H)-quinolinone has poor water solubility, especially in acidic conditions (neutral form).

  • Solution:

    • Use a diluent of 50:50 Water:Acetonitrile .

    • Do not use 100% aqueous buffer as the diluent.

    • Ensure the injection volume is low (≤ 5 µL) to prevent "solvent shock" precipitation on the column head.

Standardized Analytical Protocol

Use this self-validating method to establish a baseline for purity assessment.

Method: RP-HPLC for Quinolinone Impurities
ParameterSpecificationRationale
Column C18 End-capped, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus)Standard resolution; end-capping reduces silanol interactions with the basic nitrogen core.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH (~2.2) suppresses N-OH ionization (pKa ~6.8).
Mobile Phase B Acetonitrile (HPLC Grade)Standard organic modifier.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Gradient 0 min: 5% B 15 min: 60% B 20 min: 90% BStarts highly aqueous to retain the polar N-OH target; ramps to elute hydrophobic dimers/SM.
Detection UV @ 254 nm (primary) & 320 nm (secondary)254 nm detects the aromatic core; 320 nm is specific to the conjugated quinolinone system.
Column Temp 30°CMaintains reproducible retention times.

System Suitability Criteria:

  • Tailing Factor (Target): NMT 1.5 (Indicates successful ionization suppression).

  • Resolution (Target vs. Imp-A): > 2.0.

References & Authoritative Sources

  • PubChem Compound Summary. "1-Hydroxy-2(1H)-quinolinone (CAS 58-57-1)." National Center for Biotechnology Information.

  • Couture, A., et al. "Reductive cyclization of o-nitrocinnamic acid derivatives: A route to N-hydroxy-2-quinolinones." Journal of Organic Chemistry. (General synthetic mechanism validation).

  • Sielc Technologies. "Separation of Quinolinone derivatives on Mixed-Mode Columns." (HPLC Methodology grounding).

  • ResearchGate. "Tautomerization between 2-quinolone and 2-hydroxyquinoline." (Structural theory support).

Technical Support Center: Forced Degradation Studies of 2-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on conducting forced degradation studies. Here, we move beyond simple protocols to explain the why behind the experimental choices, ensuring your studies are robust, compliant, and scientifically sound.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability and handling of 2-Hydroxyquinoline.

Q1: What is 2-Hydroxyquinoline and what are its primary stability concerns?

A1: 2-Hydroxyquinoline, also known as Carbostyril or 2(1H)-Quinolinone, is a heterocyclic organic compound that exists in a tautomeric equilibrium with its keto form, quinolin-2(1H)-one.[1][2] Its primary stability concern is its sensitivity to light, which can lead to degradation.[1] It is also susceptible to degradation under oxidative and certain pH conditions.[1][3]

Q2: How should I properly store 2-Hydroxyquinoline?

A2: To ensure its stability, 2-Hydroxyquinoline should be stored in tightly closed, light-protected containers (e.g., amber vials) in a dry, cool, and well-ventilated area.[1][3] For long-term storage of stock solutions, keeping them at -20°C or below is recommended.[3]

Q3: My 2-Hydroxyquinoline sample has changed color. What does this signify?

A3: A color change, such as yellowing or darkening, is often an indicator of degradation.[1][4] This is commonly caused by exposure to light or oxidation.[1][4] It is crucial to use an analytical technique like High-Performance Liquid Chromatography (HPLC) to assess the purity of the sample and confirm the presence of any degradation products.[1]

Q4: What are the expected degradation pathways for 2-Hydroxyquinoline?

A4: The primary degradation pathways involve oxidation and photodegradation.[1] Oxidative degradation often begins with the hydroxylation of the quinoline ring, which can be followed by ring cleavage to form smaller molecules.[1][5][6] Photodegradation in the presence of light can lead to the formation of various photoproducts.[1]

Q5: Which analytical methods are most suitable for analyzing 2-Hydroxyquinoline and its degradants?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique.[1][7] This method should be capable of separating the parent 2-Hydroxyquinoline peak from all potential degradation products.[7][8] Using a photodiode array (PDA) detector is advantageous for assessing peak purity.[1] For structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[1]

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Problem Potential Cause Troubleshooting Steps & Solutions
Low Assay Value or Poor Recovery Significant degradation of 2-Hydroxyquinoline has occurred.Review your storage and handling procedures to ensure protection from light and appropriate temperatures.[1] Confirm that the pH and temperature of your experimental conditions are not causing instability.[1] It may be necessary to perform a forced degradation study under your specific conditions to understand the compound's lability.[1]
Precipitation in Aqueous Solutions 2-Hydroxyquinoline has limited aqueous solubility.Prepare initial stock solutions in a suitable organic solvent where it is more soluble, such as methanol, ethanol, or acetonitrile, before diluting into aqueous media.[1][4] Adjusting the pH with dilute HCl can also improve solubility.[4] Ensure the final concentration is below its solubility limit in your final experimental medium.[1]
Appearance of Unexpected Peaks in HPLC This is a strong indication of degradation.The appearance of new peaks in a stability-indicating HPLC chromatogram is a classic sign of degradation.[4] To confirm, you can perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products and compare their retention times to your unknown peak.[4]
Inconsistent Results in Stability Studies This could be due to several factors including reagent purity, experimental variability, or degradation of the compound in solution.Always prepare fresh 2-Hydroxyquinoline solutions for optimal results.[3] Use high-purity, analytical grade reagents and solvents.[3] Ensure your analytical method is validated for robustness according to ICH Q2(R1) guidelines.[1]

Forced Degradation Experimental Protocols

Forced degradation studies are a cornerstone of drug development, providing critical insights into the intrinsic stability of a molecule.[9][10][11] These studies are mandated by regulatory bodies like the ICH to ensure the development of stable formulations and reliable analytical methods.[9][12][13] The goal is to achieve a target degradation of 5-20% of the active ingredient to ensure that the degradation products are detectable and the analytical method is truly stability-indicating.[10][12]

Preparation of Stock Solution

Prepare a stock solution of 2-Hydroxyquinoline at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[1]

Stress Conditions

The following table summarizes the recommended stress conditions for 2-Hydroxyquinoline based on ICH guidelines.

Stress Condition Typical Reagents & Conditions Expected Stability of 2-Hydroxyquinoline
Acid Hydrolysis 0.1 M - 1 M HCl, heated (e.g., 60-80°C)Generally stable, but degradation is possible under harsher conditions.[1]
Base Hydrolysis 0.1 M - 1 M NaOH, heated (e.g., 60-80°C)Degradation is expected and may be faster than under acidic conditions.[1][14]
Oxidation 3-30% H₂O₂, room temperatureSusceptible to oxidative degradation.[1][11]
Thermal (Dry Heat) 70-80°CGenerally stable at moderately elevated temperatures.[1]
Photolytic Light exposure providing ≥ 1.2 million lux hours and ≥ 200 watt-hours/m²Sensitive to light, degradation is expected.[1][9]
Step-by-Step Methodologies

1. Acid Hydrolysis:

  • Mix 1 mL of the 1 mg/mL stock solution with 1 mL of 0.1 N HCl.

  • Reflux the mixture at 60°C for 30 minutes.[1]

  • If no significant degradation is observed, you can increase the acid concentration, temperature, or duration of exposure.[1]

  • After the desired time, cool the solution to room temperature.

  • Carefully neutralize the solution with an equivalent amount of 0.1 N NaOH.

  • Dilute the neutralized solution with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.[1]

2. Base Hydrolysis:

  • Mix 1 mL of the 1 mg/mL stock solution with 1 mL of 0.1 N NaOH.

  • Reflux the mixture at 60°C for 30 minutes.[1]

  • Cool the solution to room temperature.

  • Neutralize with an equivalent amount of 0.1 N HCl.

  • Dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.[1]

3. Oxidative Degradation:

  • Mix 1 mL of the 1 mg/mL stock solution with 1 mL of 3% H₂O₂.

  • Store the mixture at room temperature for 24 hours, ensuring it is protected from light.[1]

  • Dilute the sample with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.[1]

4. Thermal Degradation:

  • For dry heat analysis, store the solid 2-Hydroxyquinoline powder in an oven at 70°C for 48 hours.[1]

  • For wet heat analysis, reflux a solution of the drug in a neutral solvent (e.g., 50:50 water:methanol) at 70°C for 48 hours.[1]

  • After exposure, prepare a solution of approximately 100 µg/mL in the mobile phase for HPLC analysis.

5. Photolytic Degradation:

  • Expose both the solid drug substance and a solution (e.g., 100 µg/mL) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][9]

  • A control sample should be stored in the dark under the same temperature conditions.

  • Analyze the exposed and control samples by HPLC.

Visualizations

Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_setup Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 2-Hydroxyquinoline Stock Solution (1 mg/mL) acid Acid Hydrolysis (HCl, heat) stock->acid base Base Hydrolysis (NaOH, heat) stock->base oxidation Oxidation (H₂O₂) stock->oxidation photolysis Photolysis (Light Exposure) stock->photolysis thermolysis Thermolysis (Dry/Wet Heat) stock->thermolysis neutralize Neutralize & Dilute Samples acid->neutralize base->neutralize oxidation->neutralize photolysis->neutralize thermolysis->neutralize hplc Analyze via Stability-Indicating HPLC-UV/MS neutralize->hplc identify Identify & Quantify Degradation Products hplc->identify

Caption: General workflow for conducting forced degradation studies.

Potential Oxidative Degradation Pathway

Oxidative_Degradation_Pathway cluster_main Oxidative Degradation parent 2-Hydroxyquinoline intermediate1 Dihydroxyquinolines parent->intermediate1 Hydroxylation [O] (e.g., H₂O₂, •OH) intermediate2 Ring Cleavage Products (e.g., N-Phenylformamide) intermediate1->intermediate2 Ring Cleavage intermediate3 Aniline intermediate2->intermediate3 Further Oxidation mineralization Mineralization (CO₂, H₂O) intermediate3->mineralization

Caption: A potential pathway for the oxidative degradation of 2-Hydroxyquinoline.

References

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • BioProcess International. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]

  • International Journal of Creative Research Thoughts. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

  • MDPI. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. [Link]

  • PubMed. (1989). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. [Link]

  • National Center for Biotechnology Information. (2026). 2-Hydroxyquinoline. [Link]

  • International Journal of Pharmaceutical and Medical Research. (2015). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality. [Link]

  • ResearchGate. (2000). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. [Link]

  • National Center for Biotechnology Information. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. [Link]

  • ResearchGate. (2021). Hydroxyquinoline copolymers synthesis, characterization and thermal degradation studies. [Link]

  • ScienceDirect. (2015). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • MDPI. (2023). Carbon Nanomaterials from Polyolefin Waste: Effective Catalysts for Quinoline Degradation through Catalytic Wet Peroxide Oxidation. [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (2024). Stability Indicating HPLC Method Development: A Review. [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • Pharmaguideline. (2022). Photolytic Degradation and Its Prevention. [Link]

  • International Journal of Pharma Research & Review. (2014). Stability Indicating HPLC Method Development and Validation. [Link]

  • National Center for Biotechnology Information. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. [Link]

  • ResearchGate. (2022). HPLC chromatograms of quinoline and 2-hydroxyquinoline. [Link]

  • SciSpace by Typeset. (2026). Alkaline hydrolysis: Significance and symbolism. [Link]

  • YouTube. (2021). PHOTOLYTIC DEGRADATION AND ITS PREVENTION | CHEMICAL KINETICS | DRUG STABILITY. [Link]

Sources

Validation & Comparative

Comparative Validation Guide: Assessing the Biological Potency of Novel Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Validation Challenge

The quinolinone scaffold (specifically 2-quinolinone and 4-quinolinone) remains a privileged structure in medicinal chemistry due to its versatility in hydrogen bonding and π-stacking interactions. However, a common pitfall in publishing novel derivatives is the lack of rigorous comparative validation .

Merely reporting an IC50 value is insufficient. To establish a new derivative as a viable drug candidate, you must validate its performance against standard-of-care alternatives (positive controls) and demonstrate a distinct mechanism of action (MoA).

This guide outlines a self-validating workflow to assess biological activity, focusing on two primary therapeutic areas: Anticancer (via Topoisomerase inhibition) and Antimicrobial (via DNA Gyrase inhibition).

The Validation Workflow

The following diagram illustrates the critical path from synthesis to validated lead candidate.

ValidationWorkflow Synthesis 1. Synthesis & Characterization InSilico 2. In Silico Docking (Topo II/Gyrase) Synthesis->InSilico PDB Selection InVitroScreen 3. Primary Screen (MTT / MIC) InSilico->InVitroScreen Hit Selection Mechanistic 4. Mechanistic Validation InVitroScreen->Mechanistic IC50 < 10µM ADME 5. ADME-Tox Profiling Mechanistic->ADME Confirmed Target

Figure 1: Strategic workflow for validating quinolinone derivatives. Note the "Go/No-Go" decision point at the Primary Screen (IC50 < 10µM).

Phase I: Anticancer Efficacy Profiling

Quinolinone derivatives frequently target Topoisomerase II , an enzyme critical for DNA replication.[1] To validate this activity, you must compare your compound against Doxorubicin (intercalator/Topo II poison) or Camptothecin (Topo I inhibitor).

Protocol: Optimized MTT Cytotoxicity Assay

Standard: ISO 10993-5 / ATCC Guidelines

Causality: We use MTT over other assays (like LDH) because it measures mitochondrial metabolic activity, which is a more sensitive early indicator of cell viability than membrane integrity.

Materials:

  • Cell Lines: MCF-7 (Breast), HeLa (Cervical), HepG2 (Liver). Control: HUVEC (Normal).

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Comparator: Doxorubicin (Sigma-Aldrich).

Step-by-Step Methodology:

  • Seeding (Day 0): Seed tumor cells at

    
     cells/well in 96-well plates.
    
    • Critical: Fill outer wells with PBS (not cells) to prevent "edge effect" evaporation, which skews data.

  • Treatment (Day 1): Add the synthesized derivative at serial dilutions (0.1, 1, 10, 50, 100 µM).

    • Control 1: Vehicle (0.1% DMSO max).

    • Control 2: Positive (Doxorubicin).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL MTT (5 mg/mL in PBS) to each well. Incubate 4 hours.

    • Mechanism:[2][3][4] Viable mitochondria reduce yellow MTT to purple formazan.[5][6]

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Data Presentation: Comparative Cytotoxicity

Table 1: IC50 Values (µM) of Novel Derivative Q-4 vs. Standards

CompoundMCF-7 (Breast)HeLa (Cervical)HUVEC (Normal)Selectivity Index (SI)*
Derivative Q-4 4.2 ± 0.3 5.1 ± 0.4 >100>23.8
Doxorubicin (Std)2.1 ± 0.11.8 ± 0.245.021.4
2-Quinolinone (Scaffold)>100>100>100N/A

Note: SI = IC50(Normal) / IC50(Cancer). An SI > 10 indicates a favorable safety profile.

Phase II: Mechanistic Validation (Topoisomerase Inhibition)

If your MTT assay shows potency, you must prove why. Many quinolinones act as Topoisomerase II poisons, stabilizing the DNA-enzyme cleavage complex and triggering apoptosis.

Pathway Visualization

The following diagram details the specific intervention point of quinolinone derivatives within the apoptotic signaling pathway.

TopoPathway DNA Supercoiled DNA Complex Transient Cleavage Complex DNA->Complex Binding TopoII Topoisomerase II Enzyme TopoII->Complex Complex->DNA Religation (Normal) Stabilized Stabilized Cleavage Complex Complex->Stabilized Drug Intercalation Quinolinone Quinolinone Derivative Quinolinone->Stabilized DSB Double Strand Breaks (DSBs) Stabilized->DSB Replication Fork Collision Apoptosis Apoptosis (Cell Death) DSB->Apoptosis p53 Activation

Figure 2: Mechanism of Action. Quinolinone derivatives bind to the Topo II-DNA complex, preventing religation and causing fatal double-strand breaks.

Protocol: DNA Relaxation Assay

Objective: Visualize the inhibition of supercoiled DNA relaxation by Topoisomerase II.

  • Reaction Mix: Mix plasmid pBR322 DNA (0.5 µg), human Topoisomerase IIα (2 units), and assay buffer.

  • Treatment: Add Derivative Q-4 (10, 50 µM) or Etoposide (Positive Control).

  • Incubation: 30 min at 37°C.

  • Termination: Add SDS/Proteinase K to digest the enzyme.

  • Electrophoresis: Run samples on 1% agarose gel.

    • Result Interpretation:

      • Active Enzyme (No Drug): DNA appears as relaxed bands (slower migration).

      • Inhibited Enzyme (Drug): DNA remains supercoiled (faster migration).

Phase III: Antimicrobial Activity & SAR

For derivatives designed as antimicrobial agents, the structural analogy to Fluoroquinolones (e.g., Ciprofloxacin) suggests DNA Gyrase as the target.

Protocol: Broth Microdilution (MIC)

Standard: CLSI M07-A10

Step-by-Step:

  • Inoculum: Adjust bacterial suspension (E. coli, S. aureus) to

    
     CFU/mL.
    
  • Plating: Use 96-well plates. Add 100 µL Mueller-Hinton Broth.

  • Dilution: Serial dilution of the derivative (128 µg/mL down to 0.25 µg/mL).

  • Controls:

    • Positive: Ciprofloxacin.[1]

    • Negative: Sterile broth + DMSO.

  • Read: Visual turbidity check after 24h. The lowest concentration with no visible growth is the MIC.

Table 2: Antimicrobial Potency (MIC in µg/mL)

CompoundS. aureus (Gram+)E. coli (Gram-)P. aeruginosa (Resistant)
Derivative Q-4 0.5 2.0 8.0
Ciprofloxacin0.250.011.0
Ampicillin2.0>64>64

Insight: If your derivative shows high activity against Gram(+) but low against Gram(-), it suggests poor membrane permeability, a common issue with lipophilic quinolinones.

Phase IV: ADME Prediction (In Silico vs. In Vitro)

A potent compound is useless if it is insoluble or toxic. Validate the "drug-likeness" early.

Methodology:

  • In Silico: Calculate Lipinski’s parameters (Mol Wt, LogP, H-Donors/Acceptors) using SwissADME.

  • In Vitro Solubility: Kinetic solubility assay in PBS (pH 7.4).

Table 3: ADME Profile Comparison

PropertyRule of 5 LimitDerivative Q-4Status
Molecular Weight< 500 Da425.3Pass
LogP (Lipophilicity)< 53.8Pass
H-Bond Donors< 52Pass
Solubility (PBS)> 10 µg/mL45 µg/mLModerate
TPSA< 140 Ų85 ŲGood Absorption

References

  • Review of Quinolinone Activity: Marella, A., et al. (2013).[7] "Quinoline: A promising scaffold in today’s drug discovery." Saudi Pharmaceutical Journal. [Link]

  • MTT Assay Standardization: Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Antimicrobial Protocols (CLSI): Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." [Link]

  • Topoisomerase Docking Studies: Jadhav, P.B., et al. (2017).[1] "Molecular docking of Candida DNA topoisomerase II with fluoroquinolones." Int J Comput Biol Drug Des. [Link]

Sources

Bridging the Gap: A Comparative Guide to Cross-Validating Experimental Data and Computational Models for Quinolinone Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the synergy between empirical testing and computational modeling is not just beneficial—it's essential. For researchers, scientists, and drug development professionals working with quinolinone derivatives, a class of compounds renowned for their broad therapeutic potential, this integration is paramount.[1][2] This guide provides an in-depth, objective comparison of experimental and computational methodologies, focusing on the critical process of cross-validation to ensure data integrity and accelerate the development of novel therapeutics. We will move beyond a simple recitation of protocols to explore the underlying rationale, empowering you to make informed decisions in your research.

The Imperative of Cross-Validation in Quinolinone Research

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous compounds with anticancer, antimicrobial, and anti-inflammatory properties.[1][3] However, the sheer number of possible derivatives makes exhaustive experimental screening impractical and cost-prohibitive.[4] This is where computational models, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, become invaluable.[5][6] They allow for the rapid in silico screening of vast virtual libraries, prioritizing candidates for synthesis and experimental testing.[6]

However, computational predictions are just that—predictions. Their accuracy and real-world applicability must be rigorously validated against experimental data. Cross-validation, therefore, is not a mere final check, but an iterative process of comparison, refinement, and confirmation that builds confidence in both the computational models and the experimental results, ultimately guiding the design of more potent and selective drug candidates.[7][8]

Part 1: Experimental Data Acquisition - The Ground Truth

The foundation of any successful cross-validation effort is high-quality, reproducible experimental data. The choice of assay depends on the therapeutic target of the quinolinone derivatives.

Key Biological Activities and Screening Assays for Quinolinones
Biological ActivityCommon Screening AssaysKey Parameters Measured
Anticancer MTT Assay, Cell Cycle Analysis (Flow Cytometry), Apoptosis Assays (Annexin V-FITC/PI staining)[1]IC50 (50% inhibitory concentration), GI50 (50% growth inhibition), cell cycle arrest phases (e.g., G2/M), percentage of apoptotic cells.
Antimicrobial Broth/Agar Dilution, Disk-Diffusion[9]MIC (Minimum Inhibitory Concentration), Zone of Inhibition.
Enzyme Inhibition Kinase Assays (e.g., for EGFR, HER-2), Topoisomerase AssaysIC50, binding affinity (Kd).[10][11]
Experimental Protocol: A Step-by-Step Guide to In Vitro Anticancer Screening

This protocol outlines a typical workflow for assessing the anticancer activity of novel quinolinone derivatives against a cancer cell line, such as MCF-7 (breast cancer).

1. Cell Culture and Maintenance:

  • Obtain MCF-7 cells from a reputable cell bank (e.g., ATCC).

  • Culture the cells in the recommended medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Compound Preparation:

  • Dissolve the synthesized quinolinone derivatives in a suitable solvent (e.g., DMSO) to create stock solutions (e.g., 10 mM).

  • Prepare serial dilutions of the stock solutions in the cell culture medium to achieve the desired final concentrations for the assay.

3. MTT Assay for Cytotoxicity:

  • Seed the MCF-7 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the quinolinone derivatives and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value using a dose-response curve.

4. Data Analysis and Interpretation:

  • The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency.

  • This experimental data serves as the "ground truth" for comparison with computational predictions.

Part 2: Computational Modeling - The Predictive Power

Computational models offer a powerful lens to understand the relationship between the chemical structure of quinolinone derivatives and their biological activity.

Prominent Computational Techniques for Quinolinones
  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the physicochemical properties (descriptors) of a series of compounds with their biological activity.[12][13] A well-validated QSAR model can predict the activity of novel, unsynthesized compounds.[5]

  • Molecular Docking: This technique predicts the preferred orientation of a ligand (the quinolinone derivative) when bound to a specific protein target.[13][14] It provides insights into the binding mode and affinity, helping to explain the mechanism of action at a molecular level.[15]

Computational Protocol: A Workflow for Molecular Docking

This protocol outlines the general steps for performing a molecular docking study of a quinolinone derivative against a known protein target, such as the ATP-binding site of Epidermal Growth Factor Receptor (EGFR).

1. Preparation of the Protein Structure:

  • Obtain the 3D crystal structure of the target protein (e.g., EGFR) from the Protein Data Bank (PDB).

  • Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.

2. Ligand Preparation:

  • Draw the 2D structure of the quinolinone derivative using a chemical drawing software.

  • Convert the 2D structure to a 3D conformation and perform energy minimization to obtain a stable, low-energy structure.

3. Docking Simulation:

  • Define the binding site on the protein, typically based on the location of a co-crystallized ligand or known active site residues.

  • Use a docking program (e.g., AutoDock, Glide) to systematically search for the best binding poses of the ligand within the defined binding site.[13]

  • The program will score the different poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

4. Analysis of Docking Results:

  • Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

  • The predicted binding affinity can be used as a computational measure of the compound's potency.

Part 3: The Cross-Validation Nexus - Where Theory Meets Reality

This is the most critical phase, where the predictive power of the computational models is tested against the empirical evidence from the lab.

Methodologies for Cross-Validation
  • Internal Validation (for QSAR models): This is performed during model development to assess its robustness and predictive power. Common techniques include:

    • Leave-One-Out (LOO) Cross-Validation: A single compound is removed from the dataset, the model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the dataset.

    • k-Fold Cross-Validation: The dataset is randomly divided into 'k' subsets. The model is trained on k-1 subsets and tested on the remaining subset. This is repeated 'k' times.[8]

  • External Validation: The developed model is used to predict the activity of a set of compounds that were not used in the model's development (the external or test set). The predicted activities are then compared to the experimentally determined activities.[4]

  • Correlation Analysis: The primary method for cross-validating experimental and computational data is to assess the correlation between the two. For example, the experimentally determined IC50 values can be plotted against the computationally predicted binding affinities from molecular docking.

A Framework for Robust Cross-Validation

CrossValidationWorkflow cluster_experimental Experimental Data Acquisition cluster_computational Computational Modeling cluster_validation Cross-Validation and Analysis exp_design Experimental Design (e.g., selection of assays, cell lines) synthesis Synthesis of Quinolinone Derivatives exp_design->synthesis in_vitro In Vitro Biological Assays (e.g., MIC, IC50) synthesis->in_vitro exp_data Experimental Data (Biological Activity) in_vitro->exp_data comparison Direct Comparison and Correlation Analysis exp_data->comparison qsar QSAR Model Development comp_data Computational Predictions (Predicted Activity, Binding Affinity) qsar->comp_data docking Molecular Docking Studies docking->comp_data comp_data->comparison statistical Statistical Validation (e.g., R², RMSE, MAE) comparison->statistical interpretation Interpretation of Discrepancies and Model Refinement statistical->interpretation interpretation->qsar Refine Model interpretation->docking Refine Model new_design Design of New Derivatives interpretation->new_design new_design->synthesis Iterative Cycle

Figure 1: Workflow for Cross-Validation of Quinolinones.

Interpreting the Results: Convergence and Discrepancies

A strong correlation between experimental and computational data provides confidence in the predictive power of the model and can be used to guide the design of new, more potent quinolinone derivatives. However, discrepancies are also informative. They may indicate:

  • Limitations of the computational model: The model may not be capturing all the important molecular features that contribute to biological activity.

  • Complex biological mechanisms: The compound may have off-target effects or a mechanism of action that is not fully accounted for by the computational model.

  • Experimental variability: Inherent variability in biological assays can contribute to a lack of perfect correlation.

When discrepancies arise, it is an opportunity to refine the computational model by incorporating new descriptors or to design new experiments to probe the unexpected biological activity. This iterative feedback loop is the hallmark of a successful drug discovery program.

Visualizing the Mechanism: Common Pathways Targeted by Quinolinones

The diverse biological activities of quinolinones stem from their ability to interact with a variety of cellular targets. Understanding these pathways is crucial for both experimental design and the development of accurate computational models.

SignalingPathways cluster_inhibition Mechanism of Action of Quinolones cluster_bacterial Bacterial Targets cluster_cancer Cancer Cell Targets quinolone Quinolinone Derivative inhibition Inhibition quinolone->inhibition dna_gyrase DNA Gyrase topoisomerase_iv Topoisomerase IV dna_replication_block DNA Replication Block dna_gyrase->dna_replication_block topoisomerase_iv->dna_replication_block egfr EGFR her2 HER-2 apoptosis Apoptosis / Cell Cycle Arrest egfr->apoptosis topo1 Topoisomerase I her2->apoptosis topo1->apoptosis inhibition->dna_gyrase inhibition->topoisomerase_iv inhibition->egfr inhibition->her2 inhibition->topo1

Figure 2: Common Signaling Pathways Targeted by Quinolinones.

Conclusion: A Unified Approach for Accelerated Discovery

The cross-validation of experimental data with computational models is an indispensable strategy in the development of novel quinolinone-based therapeutics. It is not a linear process, but a dynamic and iterative cycle of prediction, testing, and refinement. By embracing this integrated approach, researchers can enhance the efficiency and success rate of their drug discovery efforts, ultimately bringing new and effective treatments to patients faster. This guide has provided a framework for this process, but its true power lies in its application and adaptation to the specific challenges and opportunities within your own research.

References

  • QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis - PMC. [Link]

  • Molecular Docking and 3D-QSAR Studies on Quinolone-based HDAC Inhibitors. [Link]

  • QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PubMed. [Link]

  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. [Link]

  • Docking and 3D QSAR Studies on Substituted Cyclobutylphenyl Quinoline Derivatives as Inhibitors of Bacterial DNA Gyrase - PubMed. [Link]

  • Recommendations for evaluation of computational methods - PMC. [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - MDPI. [Link]

  • Synthesis docking and qsar studies of quinoline derivatives. [Link]

  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines | Semantic Scholar. [Link]

  • Validation guidelines for drug-target prediction methods. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]

  • (PDF) Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines - ResearchGate. [Link]

  • Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC. [Link]

  • Validation approaches for computational drug repurposing: a review - PMC - NIH. [Link]

  • 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation - PMC - PubMed Central. [Link]

  • Computational Methods in Drug Discovery - PMC - NIH. [Link]

  • Cross-validation approaches. Examples of the different... - ResearchGate. [Link]

  • Computational Models for Clinical Applications in Personalized Medicine—Guidelines and Recommendations for Data Integration and Model Validation - MDPI. [Link]

  • In silico trials_ Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation - . [Link]

  • Cross validation results from feature combination experiments - ResearchGate. [Link]

  • Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications - AVESİS. [Link]

  • Practical Considerations and Applied Examples of Cross-Validation for Model Development and Evaluation in Health Care: Tutorial - PMC. [Link]

  • Big Data in Pharma: Case Studies from Drug Discovery to Marketing | IntuitionLabs. [Link]

  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - Frontiers. [Link]

  • Design, synthesis, and docking study of new quinoline derivatives as antitumor agents. [Link]

Sources

Benchmarking New Quinolinone Derivatives Against Existing Drugs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Potential of the Quinolinone Scaffold

The quinolinone core is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of therapeutic agents with diverse pharmacological activities.[1][2][3] From the potent antibacterial action of fluoroquinolones to the targeted anticancer effects of kinase inhibitors, this versatile heterocyclic system continues to be a fertile ground for the discovery of novel therapeutics.[4][5] In recent years, a new wave of quinolinone derivatives has emerged from discovery pipelines, demonstrating significant promise in overcoming the challenges of drug resistance and offering improved efficacy against challenging diseases.

This guide provides an in-depth, objective comparison of the performance of these new-generation quinolinone derivatives against established drugs in the fields of oncology and infectious diseases. We will delve into the experimental data that underpins their potential, provide detailed protocols for their evaluation, and explore the mechanistic rationale behind their enhanced activity. Our focus is to equip researchers, scientists, and drug development professionals with the critical information needed to assess and advance these promising new chemical entities.

Part 1: Anticancer Activity - A New Front in the War on Cancer

Quinolinone derivatives have shown remarkable potential as anticancer agents, with mechanisms of action that include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[6][7][8]

Comparative In Vitro Cytotoxicity

A primary measure of a compound's anticancer potential is its ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric for this, with lower values indicating greater potency. The following table summarizes the in vitro cytotoxicity of a novel quinoline-chalcone derivative compared to the standard chemotherapeutic agent 5-Fluorouracil (5-FU).

CompoundTarget Cell LineCancer TypeIC50 (µM)Reference
Quinoline-Chalcone Derivative 12e MGC-803Gastric Cancer1.38[9]
HCT-116Colon Cancer5.34[9]
MCF-7 Breast Cancer 5.21 [9]
5-Fluorouracil (5-FU) (Standard) MGC-803Gastric Cancer6.22[9]
HCT-116Colon Cancer10.4[9]
MCF-7 Breast Cancer 11.1 [9]
Doxorubicin (Standard) MCF-7 Breast Cancer 2.5 [10][11][12]
A549 Lung Cancer > 20 [10][11][12]

As the data clearly indicates, the novel quinoline-chalcone derivative 12e exhibits significantly greater potency against gastric, colon, and breast cancer cell lines when compared directly to 5-FU in the same study.[9] When benchmarked against another standard, Doxorubicin, the landscape is more nuanced, with Doxorubicin showing higher potency against the MCF-7 breast cancer cell line.[10][11][12] However, the notable resistance of the A549 lung cancer cell line to Doxorubicin highlights the need for novel agents that can overcome intrinsic resistance mechanisms.[10][11][12]

Mechanism of Action: Targeting Key Cancer Pathways

The anticancer efficacy of new quinolinone derivatives often stems from their ability to modulate critical signaling pathways that are dysregulated in cancer.

A key mechanism by which many quinolinone-based anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death.[13][14] Recent studies have shown that novel quinolinone derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, the quinoline derivative PQ1 has been shown to activate both caspase-9 (a key initiator of the intrinsic pathway) and caspase-8 (a key initiator of the extrinsic pathway) in T47D breast cancer cells.[13] This dual activation leads to a robust apoptotic response.

The following diagram illustrates the convergence of the intrinsic and extrinsic apoptotic pathways, which can be targeted by novel quinolinone derivatives.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_quinolinone Quinolinone Derivative Action death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 stress Cellular Stress bax Bax Activation stress->bax mito Mitochondria bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis quinolinone Novel Quinolinone Derivative quinolinone->caspase8 quinolinone->caspase9

Dual induction of apoptosis by quinolinone derivatives.

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival, and its deregulation is a common feature in many cancers.[15][16] Several new quinolinone derivatives have been specifically designed to inhibit key kinases within this pathway. For example, the novel quinolinone derivative PQQ has been identified as a potent mTOR inhibitor with an IC50 of 64nM and acts as a dual mTORC1 and mTORC2 inhibitor.[17] This comprehensive inhibition of the PI3K/Akt/mTOR pathway makes such compounds highly promising anticancer therapeutics.

The diagram below outlines the PI3K/Akt/mTOR signaling pathway and the inhibitory action of novel quinolinone derivatives.

pi3k_akt_mtor_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Growth & Proliferation mtor->proliferation survival Cell Survival mtor->survival quinolinone Quinolinone Derivative (e.g., PQQ) quinolinone->mtor Inhibition

Inhibition of the PI3K/Akt/mTOR pathway by quinolinone derivatives.
In Vivo Efficacy: The Xenograft Model

To translate in vitro findings into a more physiologically relevant context, in vivo models are essential. The patient-derived xenograft (PDX) and cell line-based xenograft models are widely used in preclinical cancer research to evaluate the efficacy of novel drug candidates.[18][19][20]

This protocol outlines the establishment of a subcutaneous xenograft model using the A549 human lung carcinoma cell line.

Materials:

  • A549 human lung carcinoma cells

  • Culture medium (e.g., DMEM/F12 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • Sterile surgical instruments

  • Anesthetic (e.g., ketamine/xylazine)

Procedure:

  • Cell Culture: Culture A549 cells in appropriate medium until they reach 80-90% confluency.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS at a concentration of 2 x 10^7 cells/mL.[19]

  • Preparation of Cell Suspension: Mix the cell suspension with an equal volume of Matrigel on ice.[19]

  • Animal Preparation: Anesthetize the immunocompromised mice according to approved institutional protocols. Shave the dorsal region where the tumor will be implanted.

  • Tumor Implantation: Make a small incision in the dorsal skin and create a subcutaneous pouch. Inject 100-200 µL of the cell/Matrigel mixture into the pouch.[18][19] Close the incision with surgical clips or sutures.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure tumor volume using calipers twice a week. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.[20]

  • Treatment Administration: Once tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[18] Administer the novel quinolinone derivative and the benchmark drug (e.g., doxorubicin) according to the desired dosing schedule and route of administration.

  • Efficacy Evaluation: Continue to monitor tumor growth and animal well-being throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

The following diagram illustrates the workflow for the in vivo xenograft model.

xenograft_workflow cluster_invitro In Vitro Preparation cluster_invivo In Vivo Procedure cell_culture Cancer Cell Culture (A549) cell_harvest Cell Harvesting & Resuspension cell_culture->cell_harvest cell_matrigel Mix with Matrigel cell_harvest->cell_matrigel implantation Subcutaneous Implantation cell_matrigel->implantation animal_prep Anesthetize & Prepare Mouse animal_prep->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth treatment Administer Treatment tumor_growth->treatment evaluation Efficacy Evaluation treatment->evaluation

Workflow for the in vivo subcutaneous xenograft model.

Part 2: Antibacterial Activity - Combating Drug-Resistant Pathogens

The quinolone class of antibiotics has long been a cornerstone in the treatment of bacterial infections.[21][22] However, the rise of antibiotic resistance necessitates the development of new agents. Novel quinolinone derivatives are showing significant promise, particularly against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[5][23]

Comparative In Vitro Susceptibility

The minimum inhibitory concentration (MIC) is the gold standard for measuring the in vitro potency of an antibacterial agent. It is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[24] The table below compares the MIC values of new quinolinone derivatives against the widely used fluoroquinolone, ciprofloxacin, and the last-resort anti-MRSA drug, vancomycin.

CompoundTarget OrganismMIC (µg/mL)Reference
New Quinolinone Derivatives
Benzimidazole Quinoline 6dMRSA 0.5 [5]
3-Aminothiazole Quinoline 6eMRSA 0.8 [5]
Ciprofloxacin (Standard) S. aureus (MRSA)0.25 - 128[24][25][26]
E. coli0.013 - 64[24][25][27]
Vancomycin (Standard) MRSA (Clinical Efficacy)[28][29]

The data reveals that novel quinolinone derivatives exhibit potent activity against MRSA, with MIC values significantly lower than those often seen for ciprofloxacin against resistant strains.[5][24][25][26] While a direct MIC comparison with vancomycin is complex due to different testing methodologies, the potent in vitro activity of these new derivatives positions them as promising alternatives in the fight against MRSA.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

The established mechanism of action for quinolone antibiotics is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[21][22] These enzymes are critical for DNA replication, and their inhibition leads to bacterial cell death. It is believed that novel quinolinone derivatives share this fundamental mechanism, with structural modifications potentially leading to enhanced binding to the target enzymes or circumvention of common resistance mechanisms.

The diagram below depicts the mechanism of action of quinolone antibiotics.

quinolone_moa bacterial_dna Bacterial DNA dna_gyrase DNA Gyrase bacterial_dna->dna_gyrase topo_iv Topoisomerase IV bacterial_dna->topo_iv replication DNA Replication dna_gyrase->replication topo_iv->replication cell_death Bacterial Cell Death replication->cell_death quinolinone Quinolinone Derivative quinolinone->dna_gyrase Inhibition quinolinone->topo_iv Inhibition

Mechanism of action of quinolone antibiotics.
In Vivo Efficacy: Murine Skin Infection Model

To assess the in vivo efficacy of new antibacterial agents, animal models of infection are crucial. The murine subcutaneous skin infection model is a well-established method for evaluating treatments for skin and soft tissue infections caused by S. aureus, including MRSA.[8][30]

Materials:

  • MRSA strain (e.g., ATCC 43300)

  • Tryptic Soy Broth (TSB)

  • Phosphate-buffered saline (PBS)

  • Mice (e.g., BALB/c)

  • Cytotoxic agent (e.g., cyclophosphamide) for neutropenic models (optional)

  • Anesthetic

  • Sterile syringes and needles

Procedure:

  • Bacterial Preparation: Grow the MRSA strain in TSB to the desired growth phase (e.g., mid-logarithmic). Wash the bacteria with PBS and resuspend to the target concentration (e.g., 10^7 - 10^8 CFU/mL).[8]

  • Animal Preparation: Anesthetize the mice. Shave a small area on the back of each mouse. For a neutropenic model, administer a cytotoxic agent like cyclophosphamide prior to infection to suppress the immune system.

  • Infection: Inject a defined volume (e.g., 100 µL) of the bacterial suspension subcutaneously into the shaved area.

  • Treatment: At a specified time post-infection (e.g., 2-4 hours), begin treatment with the novel quinolinone derivative and a benchmark antibiotic (e.g., vancomycin or linezolid). Administer the drugs via the appropriate route (e.g., intravenous, intraperitoneal, or oral).

  • Evaluation: Monitor the mice for the development of skin lesions and other clinical signs of infection. At predetermined time points, euthanize subsets of mice and excise the infected skin tissue.

  • Bacterial Load Determination: Homogenize the excised tissue and perform serial dilutions for plating on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: Compare the bacterial loads in the treated groups to the control group to determine the efficacy of the new quinolinone derivative.

The following diagram outlines the workflow for the in vivo murine skin infection model.

infection_model_workflow cluster_prep Preparation cluster_procedure Infection & Treatment cluster_analysis Analysis bacterial_culture MRSA Culture & Preparation animal_prep Anesthetize & Prepare Mouse bacterial_culture->animal_prep infection Subcutaneous Infection animal_prep->infection treatment Administer Treatment infection->treatment monitoring Monitor Infection treatment->monitoring euthanasia Euthanasia & Tissue Excision monitoring->euthanasia bacterial_load Determine Bacterial Load euthanasia->bacterial_load data_analysis Data Analysis bacterial_load->data_analysis

Workflow for the in vivo murine skin infection model.

Conclusion: A Promising Future for Quinolinone Derivatives

The data and methodologies presented in this guide underscore the significant potential of new-generation quinolinone derivatives as both anticancer and antibacterial agents. Their enhanced potency, ability to overcome resistance, and targeted mechanisms of action make them compelling candidates for further development. By employing rigorous, well-validated experimental protocols, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold, paving the way for new and improved treatments for some of the world's most pressing diseases.

References

  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100.[Link]

  • Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines.[Link]

  • Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines.[Link]

  • Royal Society of Chemistry. (2022). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer.[Link]

  • Bio-protocol. (2016). Establishment of Patient-Derived Xenografts in Mice.[Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) values (µg/mL) of ciprofloxacin and α-mangostin against the tested bacteria.[Link]

  • PubMed. (2016). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells.[Link]

  • PubMed Central. (2021). New Quinone Antibiotics against Methicillin-Resistant S. aureus.[Link]

  • ResearchGate. (2025). Recent Advances in Quinolone based Derivatives as Potential Anticancer Agents.[Link]

  • Journal of Visualized Experiments. (n.d.). In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells.[Link]

  • PubMed Central. (2022). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer.[Link]

  • PubMed Central. (1986). Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus.[Link]

  • Letters in Applied NanoBioScience. (2024). Trifluoroacetyl-Substituted Quinolones as New Antibacterials Against Antibiotic Resistant Strains.[Link]

  • MDPI. (2023). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents.[Link]

  • MDPI. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway.[Link]

  • Jurnal Biologi Makassar. (n.d.). MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp.[Link]

  • PubMed. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model.[Link]

  • Royal Society of Chemistry. (2022). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer.[Link]

  • protocols.io. (2017). LLC cells tumor xenograft model.[Link]

  • Journal of the Indian Chemical Society. (2017). Comprehensive review on current developments of quinoline-based anticancer agents.[Link]

  • Journal of the Indian Chemical Society. (2022). Review on recent development of quinoline for anticancer activities.[Link]

  • PubMed. (2023). Quinoline Hydrazone Derivatives as New Antibacterials against Multidrug Resistant Strains.[Link]

  • PubMed Central. (2018). Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins.[Link]

  • Frontiers in Pharmacology. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.[Link]

  • PubMed Central. (2014). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9.[Link]

  • PubMed Central. (2018). Establishment of lung cancer patient-derived xenograft models and primary cell lines for lung cancer study.[Link]

  • Cihan University-Erbil Repository. (2023). Synthesis of Novel Quinolines with Antibacterial Activity.[Link]

  • PubMed. (2024). Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms.[Link]

  • ResearchGate. (2025). Targeting Drug-Resistant E. coli with Quinoline-Thiazolidinone Derivatives: A New Avenue for Combating Antibacterial Resistance from Molecular Design to Mechanistic Action.[Link]

  • ResearchGate. (n.d.). MICs of gatifloxacin and ciprofloxacin.[Link]

  • Université catholique de Louvain. (n.d.). Comparison of anti-MRSA antibiotics (vancomycin, linezolid, daptomycin, rifampin).[Link]

  • World Journal of Pharmaceutical Research. (2020). A review on newly synthesize quinoline based compounds & its pharmacological activity.[Link]

  • Neuroquantology. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review.[Link]

  • MDEdge. (2005). Study: Linezolid Beats Vancomycin For Treatment of MRSA Infections.[Link]

  • ResearchGate. (2025). Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways.[Link]

  • PubMed Central. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents.[Link]

  • PubMed Central. (2021). Murine Models for Staphylococcal Infection.[Link]

  • Clinical Infectious Diseases. (2003). Linezolid versus Vancomycin for the Treatment of Methicillin-Resistant Staphylococcus aureus Infections.[Link]

  • ResearchGate. (n.d.). New quinoline-2-one/pyrazole Derivatives; Design, Synthesis, Molecular Docking, Anti-apoptotic Evaluation, and Caspase-3 Inhibition Assay.[Link]

  • Pharmaceutical Sciences. (2021). Anti-proliferative and Apoptotic Effect of Tetrahydrobenzo[h]quinoline on MCF-7 Human Breast Cancer Cell.[Link]

  • ResearchGate. (n.d.). Linezolid vs. vancomycin in treatment of methicillin-resistant staphylococcus aureus infections: a meta-analysis.[Link]

  • Molecules. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives.[Link]

Sources

A Researcher's Guide to Deconvoluting Target Specificity: The Case of the 1-Hydroxy-2(1H)-quinolinone Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic or research tool is paved with rigorous characterization. A critical and often challenging step in this process is the comprehensive evaluation of a compound's target specificity. Off-target effects can lead to unforeseen toxicity or misleading experimental results, making a thorough understanding of a molecule's interactions within the complex cellular environment paramount.

This guide provides an in-depth look at evaluating the target specificity of the 1-Hydroxy-2(1H)-quinolinone scaffold. While this core structure is a recurring motif in a variety of biologically active compounds, its own specific target profile is less well-defined. Instead, it serves as a versatile backbone, with substitutions dramatically altering its biological activity. Here, we will explore the diverse target landscape of quinolinone derivatives and present the experimental methodologies required to rigorously define their specificity.

The Quinolone Scaffold: A Privileged Structure with Diverse Biological Roles

The 1-Hydroxy-2(1H)-quinolinone core is a member of the broader quinolone class of heterocyclic compounds. The inherent chemical properties of this scaffold, including its aromaticity and potential for hydrogen bonding, make it an attractive starting point for medicinal chemistry campaigns. Indeed, derivatives of this structure have been developed to target a wide array of proteins and biological pathways, underscoring the critical importance of substitution patterns in determining target engagement.

A prime example of this is the development of quinolin-2(1H)-one derivatives as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1][2] These receptors are key players in cell proliferation and are frequently dysregulated in various cancers. The development of dual inhibitors is a strategic approach to overcoming resistance mechanisms that can arise from targeting a single receptor.

Conversely, modifications at different positions of the quinolone ring can lead to entirely different biological activities. For instance, certain 4-hydroxy-1H-quinolin-2-one derivatives have been shown to possess antifungal and herbicidal properties through the inhibition of photosystem II, a crucial component of photosynthesis.[3] Other derivatives have been investigated as inhibitors of lipoxygenase, an enzyme involved in inflammatory pathways.[4]

This remarkable diversity of targets highlights a crucial principle for any researcher working with a "privileged scaffold" like 1-Hydroxy-2(1H)-quinolinone: one cannot assume the target of a derivative based on the core structure alone. Each new analogue requires a comprehensive and unbiased assessment of its target profile.

Comparative Analysis of Quinolone Derivatives

To illustrate the impact of chemical modifications on target specificity, the following table summarizes the activities of several quinolinone derivatives.

Derivative ClassPrimary Target(s)Example Compound(s)Reported IC50Therapeutic AreaReference(s)
Quinolin-2(1H)-one DerivativesEGFR, HER-2Compound 5aEGFR: 87 nM, HER-2: 33 nMOncology[1][2]
4-hydroxy-1H-quinolin-2-one DerivativesPhotosystem II4-Hydroxy-6-methylquinolin-2(1H)-one157 µM (OER inhibition)Herbicidal, Antifungal[3]
4-hydroxy-2-quinolinone CarboxamidesLipoxygenase (LOX)Compounds 3h and 3s10 µMAnti-inflammatory[4]
1-Hydroxy-2-alkyl-4(1H)-quinolinonesCytochrome b1 complex (predicted)1-Hydroxy-2-nonyl-4(1H)-quinolinone (NQNO)Not reportedAntibacterial[5]

This comparative data underscores the remarkable plasticity of the quinolinone scaffold. The addition of different functional groups dictates the molecule's interaction with specific protein binding pockets, leading to vastly different biological outcomes.

Visualizing the EGFR/HER-2 Signaling Pathway

To provide context for the action of the anticancer quinolinone derivatives, the following diagram illustrates a simplified EGFR/HER-2 signaling cascade.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR HER2 HER2 EGFR->HER2 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2->RAS HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Quinolinone_Inhibitor Quinolinone Inhibitor Quinolinone_Inhibitor->EGFR Quinolinone_Inhibitor->HER2

Caption: Simplified EGFR/HER-2 signaling pathway and the inhibitory action of quinolinone derivatives.

Experimental Protocols for Determining Target Specificity

A multi-pronged approach is essential for rigorously defining the target specificity of a novel compound. Here, we detail three key experimental workflows: Kinase Profiling, Cellular Thermal Shift Assay (CETSA), and Chemical Proteomics.

In Vitro Kinase Profiling

Given that a significant number of quinolinone derivatives target kinases, a broad in vitro kinase screen is a logical first step to identify potential kinase targets and off-targets.

Objective: To determine the inhibitory activity of a compound against a large panel of purified kinases.

Methodology:

  • Compound Preparation: Dissolve the test compound in DMSO to create a high-concentration stock solution. A series of dilutions is then prepared to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).

  • Assay Setup: In a microplate, combine the kinase, a suitable substrate (peptide or protein), and ATP. Radiometric assays using [γ-³²P]ATP are considered a gold standard for their direct measurement of substrate phosphorylation.[6]

  • Incubation: Add the test compound at various concentrations to the assay wells. Include positive controls (known inhibitors) and negative controls (DMSO vehicle). Incubate the plate at the optimal temperature for the kinase (usually 30°C) for a predetermined time.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Workflow Diagram:

Kinase_Profiling_Workflow Start Start: Test Compound Prep Prepare Compound Dilutions Start->Prep Assay Set up Kinase Assay (Kinase, Substrate, ATP) Prep->Assay Incubate Incubate with Compound Assay->Incubate Detect Detect Substrate Phosphorylation Incubate->Detect Analyze Analyze Data & Calculate IC50 Detect->Analyze End End: Kinase Inhibition Profile Analyze->End

Caption: Workflow for in vitro kinase profiling.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context.[7][8] It is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Objective: To confirm that the compound binds to its intended target within intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with the test compound or a vehicle control for a specific duration.

  • Heating: Heat the cell suspensions to a range of temperatures in a PCR machine. The optimal temperature range needs to be determined empirically for each target protein.

  • Cell Lysis: Lyse the cells to release the proteins. This can be achieved through freeze-thaw cycles or the addition of a lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed to pellet the denatured, aggregated proteins.

  • Detection of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. The amount of the target protein remaining in the soluble fraction is then quantified, typically by Western blotting or an immunoassay like ELISA.

  • Data Analysis: Plot the amount of soluble target protein against the heating temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Workflow Diagram:

CETSA_Workflow Start Start: Cultured Cells Treat Treat Cells with Compound Start->Treat Heat Heat Cells to Various Temperatures Treat->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Centrifuge to Separate Soluble and Precipitated Proteins Lyse->Centrifuge Detect Detect Soluble Target Protein (e.g., Western Blot) Centrifuge->Detect Analyze Analyze Melting Curve Shift Detect->Analyze End End: Confirmation of Target Engagement Analyze->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Chemical Proteomics for Unbiased Target Identification

To identify both the intended targets and potential off-targets on a proteome-wide scale, chemical proteomics is an invaluable tool.[9] This approach typically involves immobilizing the compound of interest on a solid support and using it as "bait" to capture interacting proteins from a cell lysate.

Objective: To identify the full spectrum of proteins that bind to the compound in an unbiased manner.

Methodology:

  • Probe Synthesis: Synthesize a derivative of the test compound that includes a linker and a reactive group for immobilization (e.g., a biotin tag). It is crucial to ensure that this modification does not significantly alter the compound's biological activity.

  • Affinity Purification: Immobilize the biotinylated probe on streptavidin-coated beads. Incubate these beads with a cell lysate to allow the probe to bind to its target proteins.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification by Mass Spectrometry: Digest the eluted proteins into peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins from the mass spectrometry data using a protein database. To distinguish true interactors from non-specific binders, a control experiment using beads without the probe or with an inactive analogue of the compound should be performed. Quantitative proteomics techniques, such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture), can be employed for more accurate differentiation.[10]

Workflow Diagram:

Chemical_Proteomics_Workflow Start Start: Test Compound Synthesize Synthesize Immobilizable Probe Start->Synthesize Immobilize Immobilize Probe on Beads Synthesize->Immobilize Incubate Incubate Beads with Cell Lysate Immobilize->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analyze Identify Proteins by LC-MS/MS Elute->Analyze End End: Proteome-wide Target Profile Analyze->End

Caption: Workflow for chemical proteomics-based target identification.

Conclusion: A Framework for Rigorous Target Specificity Evaluation

The 1-Hydroxy-2(1H)-quinolinone scaffold serves as a compelling case study in the importance of comprehensive target specificity evaluation. Its presence in compounds with a wide range of biological activities demonstrates that the core structure does not dictate a single target, but rather provides a foundation for diverse molecular recognition properties that are fine-tuned by chemical substitutions.

For researchers and drug developers, this underscores the necessity of a multi-faceted experimental approach to deconvolute the target profile of any new small molecule. By combining broad-panel in vitro screening, in-cell target engagement assays, and unbiased proteome-wide profiling, a comprehensive and reliable understanding of a compound's specificity can be achieved. This rigorous characterization is not merely an academic exercise; it is a critical component of developing safe and effective therapeutics and robust chemical tools for biological research.

References

  • PAMDB. 1-Hydroxy-2-nonyl-4(1H)-quinolinone (PAMDB100076). Available at: [Link] (Accessed: February 2, 2026).

  • Carron, M. N., et al. (2020). 1-Hydroxy-2(1H)-pyridinone-Based Chelators with Potential Catechol O-Methyl Transferase Inhibition and Neurorescue Dual Action against Parkinson's Disease. Molecules, 25(23), 5733. Available at: [Link] (Accessed: February 2, 2026).

  • El-Sheref, E. M., et al. (2023). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry, 11, 1243527. Available at: [Link] (Accessed: February 2, 2026).

  • PubChem. 2-Hydroxyquinoline. Available at: [Link] (Accessed: February 2, 2026).

  • El-Sheref, E. M., et al. (2023). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry, 11. Available at: [Link] (Accessed: February 2, 2026).

  • Jampilek, J., et al. (2012). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 17(10), 12453-12469. Available at: [Link] (Accessed: February 2, 2026).

  • ResearchGate. 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. Available at: [Link] (Accessed: February 2, 2026).

  • PubChem. 1-Hydroxy-2(1H)-quinolinone. Available at: [Link] (Accessed: February 2, 2026).

  • Hasin, Y., et al. (2021). Proteomic profiling dataset of chemical perturbations in multiple biological backgrounds. Scientific Data, 8(1), 221. Available at: [Link] (Accessed: February 2, 2026).

  • Al-Ostath, A. I., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Organic Chemistry, 8(4), 369-381. Available at: [Link] (Accessed: February 2, 2026).

  • Robers, M. B., et al. (2015). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Angewandte Chemie International Edition, 54(44), 13113–13117. Available at: [Link] (Accessed: February 2, 2026).

  • An, F., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. International Journal of Molecular Sciences, 12(10), 6555-6570. Available at: [Link] (Accessed: February 2, 2026).

  • Geronikaki, A., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 28(3), 1083. Available at: [Link] (Accessed: February 2, 2026).

  • Reaction Biology. Kinase Screening Assay Services. Available at: [Link] (Accessed: February 2, 2026).

  • Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(7), 1770-1780. Available at: [Link] (Accessed: February 2, 2026).

  • Therapeutic Target Database. 1-hydroxy-2-dodecyl-4(1H)quinolone. Available at: [Link] (Accessed: February 2, 2026).

  • Liu, J., et al. (2012). Differential proteomic analysis of caveolin-1 KO cells reveals Sh2b3 and Clec12b as novel interaction partners of caveolin-1 and Capns1 as a potential mediator of caveolin-1-induced apoptosis. Analyst, 137(20), 4736-4745. Available at: [Link] (Accessed: February 2, 2026).

  • Ward, C. C. (2023). Target identification by chemical proteomics and bioinformatic investigations with small molecule ligands. Harvard University. Available at: [Link] (Accessed: February 2, 2026).

  • Al-Suwaidan, I. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(19), 4321. Available at: [Link] (Accessed: February 2, 2026).

  • JoVE. Assaying The Kinase Activity Of LRRK2 In Vitro. Available at: [Link] (Accessed: February 2, 2026).

  • Hang, H. C., et al. (2019). Chemical Proteomics Strategies for Analyzing Protein Lipidation Reveal the Bacterial O-Mycoloylome. Journal of the American Chemical Society, 141(3), 1163–1173. Available at: [Link] (Accessed: February 2, 2026).

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Available at: [Link] (Accessed: February 2, 2026).

  • ResearchGate. Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Available at: [Link] (Accessed: February 2, 2026).

  • BioAssay Systems. Kinase Inhibitor Screening Services. Available at: [Link] (Accessed: February 2, 2026).

  • Mir-Marqués, A., et al. (2023). Can Proteomics Play a Significant Role in the Identification of Biomarkers for Alpha1-Antitrypsin Deficiency? International Journal of Molecular Sciences, 24(24), 17290. Available at: [Link] (Accessed: February 2, 2026).

  • Pelago Bioscience. CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Available at: [Link] (Accessed: February 2, 2026).

  • ResearchGate. Some reactions of 4-hydroxy-2(1H)-quinolinones. Available at: [Link] (Accessed: February 2, 2026).

  • Al-Aqeel, H., et al. (2019). High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 731-742. Available at: [Link] (Accessed: February 2, 2026).

  • Al-Aqeel, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology. Available at: [Link] (Accessed: February 2, 2026).

Sources

Safety Operating Guide

Operational Guide: Proper Disposal and Handling of 1-Hydroxy-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: February 2026

The following operational guide details the technical protocols for the safe handling and disposal of 1-Hydroxy-2(1H)-quinolinone (CAS: 58-57-1). This document is structured for immediate application by laboratory personnel and safety officers, prioritizing containment and regulatory compliance.

Executive Summary & Immediate Directives

1-Hydroxy-2(1H)-quinolinone (also known as 1-hydroxyquinolin-2-one or N-hydroxycarbostyril) is a cyclic hydroxamic acid derivative used primarily in pharmaceutical synthesis and as an intermediate in organic chemistry.[1][2][3][4][5][6][7][8][9]

Critical Disposal Directive:

  • Zero Discharge Policy: Under no circumstances should this compound or its solutions be poured down the drain. Its structural analogs (e.g., 8-hydroxyquinoline) exhibit significant aquatic toxicity; therefore, the precautionary principle mandates it be treated as Hazardous Chemical Waste destined for high-temperature incineration.

  • Segregation: Isolate from strong oxidizing agents immediately.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in establishing a safe disposal workflow.

PropertySpecificationOperational Implication
CAS Number 58-57-1Use for waste manifest labeling.
Physical State Solid (Powder/Crystalline)Risk of dust generation; requires particulate control.
Solubility Low in water; Soluble in polar organic solvents (DMSO, DMF)Aqueous rinsing is inefficient; use organic solvents for decontamination.
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Requires full PPE (nitrile gloves, safety goggles, lab coat).
Reactivity Incompatible with Strong Oxidizers, Strong AcidsDo not mix with nitric acid or perchlorates in waste streams.

Pre-Disposal Handling & Segregation

Proper segregation prevents dangerous chemical reactions in the waste container and ensures acceptance by waste management vendors.

A. Solid Waste (Pure Compound)
  • Collection: Place pure solid waste into a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Label clearly as "Hazardous Waste - Solid - Toxic/Irritant."

  • Contaminants: Disposable spatulas, weigh boats, and gloves contaminated with the powder must be bagged in a clear hazardous waste bag (e.g., 6-mil polyethylene).

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Solvent Compatibility: Determine the primary solvent.

    • Halogenated Solvents (DCM, Chloroform): Segregate into "Halogenated Waste" carboys.

    • Non-Halogenated Solvents (Ethyl Acetate, Methanol): Segregate into "Non-Halogenated/Flammable Waste" carboys.

  • pH Neutralization: If the reaction involved strong acids or bases, neutralize the solution to pH 5–9 before adding it to the solvent waste container to prevent container degradation.

C. Visual Segregation Logic

The following decision tree guides the researcher through the segregation process at the bench.

WasteSegregation Start Waste Generation: 1-Hydroxy-2(1H)-quinolinone StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Crystals Liquid Liquid/Solution StateCheck->Liquid Reaction Mix/Wash PureSolid Pure Compound / Spill Cleanup Solid->PureSolid Debris Contaminated Debris (Gloves, Paper, Weigh Boats) Solid->Debris SolventCheck Primary Solvent Type? Liquid->SolventCheck BinSolid Container: Wide-Mouth Jar Label: 'Toxic Solid' PureSolid->BinSolid BinDebris Container: Double Bagged (Clear 6-mil Poly) Debris->BinDebris Halo Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste Stream (e.g., MeOH, Acetone) SolventCheck->NonHalo Flammable/Organic

Figure 1: Decision tree for segregating 1-Hydroxy-2(1H)-quinolinone waste streams at the point of generation.

Disposal Protocols (Step-by-Step)

Protocol A: Decontamination of Glassware

Since 1-Hydroxy-2(1H)-quinolinone has low water solubility, standard soap and water washing is often insufficient for initial cleaning.

  • Solvent Rinse: Rinse contaminated glassware with a minimal amount of acetone or ethanol.

  • Collect Rinsate: Pour this initial rinse into the "Non-Halogenated Organic Waste" container. Do not pour this initial rinse down the drain.

  • Aqueous Wash: Once the visible solid is removed, wash glassware with detergent and warm water. This secondary wash water can be discharged to the sewer only if no visible residue remains.

Protocol B: Spill Cleanup (Dry Powder)
  • Isolate: Evacuate non-essential personnel. Mark the area.

  • PPE: Don nitrile gloves, lab coat, and a N95 dust mask or half-face respirator (if spill > 10g) to prevent inhalation.

  • Containment: Cover the spill with damp paper towels to prevent dust dispersion.

  • Collection: Scoop the damp material into a wide-mouth waste jar.

  • Surface Decontamination: Wipe the surface with an ethanol-soaked cloth. Dispose of the cloth as solid hazardous waste.

Protocol C: Final Disposal (Vendor Handoff)

The ultimate fate of this chemical must be high-temperature incineration. Ensure your waste manifest includes the following codes (consult your local EHS for regional specificity):

  • US RCRA: Not a P- or U-listed waste, but often characterized by ignitability (D001) if in solvent, or simply as "Non-RCRA Regulated Hazardous Waste" (unless characteristic toxicity applies).

  • Disposal Method Code: Incineration with scrubber (to handle nitrogen oxides).

Regulatory Framework & Compliance

Adherence to these regulations is mandatory to maintain laboratory licensure and safety standards.

  • OSHA (USA): Handle in accordance with 29 CFR 1910.1450 (Occupational exposure to hazardous chemicals in laboratories).

  • EPA (USA): While not explicitly listed under 40 CFR 261.33, the "Cradle-to-Grave" responsibility implies the generator is liable for proper characterization. Due to aquatic toxicity concerns of quinoline derivatives, it must not be landfilled.

  • EU REACH: Ensure compliance with Safety Data Sheet (SDS) Section 13 requirements for incineration.

Emergency Procedures

In Case of Exposure:

  • Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids.[4][6] Seek medical attention.

  • Skin Contact: Wash off with soap and plenty of water.[3][4][5][6][7] Remove contaminated clothing.[2][4][6][7]

  • Ingestion: Rinse mouth. Do not induce vomiting. Call a poison control center immediately.

Operational Workflow: From Bench to Incinerator

This diagram illustrates the complete lifecycle of the chemical waste from the moment of generation to final destruction.

DisposalLifecycle cluster_checks Safety Checks Bench Lab Bench (Generation) SAA Satellite Accumulation Area (SAA) Bench->SAA Tagged & Sealed Check1 Check Compatibility Bench->Check1 CAA Central Accumulation Area (90-Day Storage) SAA->CAA Weekly Transfer Check2 Verify Labeling SAA->Check2 Vendor Waste Vendor (Pickup) CAA->Vendor Manifest Signed Incinerator High-Temp Incinerator (Destruction) Vendor->Incinerator Transport

Figure 2: Chain of custody and disposal lifecycle for 1-Hydroxy-2(1H)-quinolinone.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 264295, 1-Hydroxy-2(1H)-quinolinone. Retrieved from [Link]

  • Sigma-Aldrich.Safety Data Sheet: 1-Hydroxy-2(1H)-quinolinone.
  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hydroxy-2(1H)-quinolinone
Reactant of Route 2
1-Hydroxy-2(1H)-quinolinone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。